molecular formula C7H9BO B2595594 Borane, (4-methoxyphenyl)- CAS No. 45713-46-0

Borane, (4-methoxyphenyl)-

Cat. No.: B2595594
CAS No.: 45713-46-0
M. Wt: 119.96
InChI Key: GUWCCSZKDJGBDW-UHFFFAOYSA-N
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Description

Borane, (4-methoxyphenyl)- is a useful research compound. Its molecular formula is C7H9BO and its molecular weight is 119.96. The purity is usually 95%.
BenchChem offers high-quality Borane, (4-methoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Borane, (4-methoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI

InChI=1S/C7H7BO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMRYYAAICMHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B]C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Physical & Chemical Characterization of p-Anisylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Laboratory Guide Subject: 4-Methoxyphenylboronic acid (CAS: 5720-07-0) Author Persona: Senior Application Scientist

Executive Summary

p-Anisylboronic acid (4-Methoxyphenylboronic acid) is a cornerstone reagent in modern organometallic chemistry, utilized primarily for its electron-rich character in Suzuki-Miyaura cross-coupling and its reversible covalent interactions in diol sensing. However, its physical characterization is frequently misinterpreted due to the dynamic equilibrium between the free boronic acid and its cyclic anhydride (boroxine).

This guide moves beyond static datasheets to provide a dynamic, experimentally grounded analysis of the compound's physical behaviors, spectral signatures, and purification protocols.

Chemical Identity & The Boroxine Paradox[1]

The most critical physical characteristic of p-anisylboronic acid is not a static value, but a thermodynamic equilibrium . Unlike standard carboxylic acids, arylboronic acids spontaneously dehydrate to form six-membered boroxine rings (anhydrides).

The Scientist’s Reality: When you purchase "98% p-Anisylboronic acid," you are likely receiving a mixture of the free acid and the boroxine trimer. This ratio fluctuates based on humidity, storage age, and temperature.

Structural Dynamics
  • Free Acid:

    
     – Trigonal planar geometry around boron (sp²).
    
  • Boroxine (Anhydride):

    
     – A six-membered 
    
    
    
    ring.

The 4-methoxy substituent is an Electron Donating Group (EDG). In our experience, EDGs generally stabilize the boroxine form less than Electron Withdrawing Groups (EWGs), yet the equilibrium remains sensitive to solvent moisture.

BoroxineEquilibrium Acid Free Boronic Acid (Monomer) Hydrophilic Transition Dehydration (- 3 H₂O) Acid->Transition Heat / Vacuum Transition->Acid Boroxine Boroxine (Trimeric Anhydride) Lipophilic Transition->Boroxine Boroxine->Transition + H₂O (Ambient Moisture)

Figure 1: The dynamic equilibrium between p-anisylboronic acid and its anhydride. Note that 'purity' is often a function of hydration state rather than chemical contamination.

Thermodynamic & Physical Profile[2]

The following data aggregates experimental values with mechanistic context.

PropertyValue / RangeTechnical Context
CAS Number 5720-07-0
Molecular Weight 151.96 g/mol Monomer basis.[1][2]
Melting Point 204–209 °CCritical Note: Broad ranges indicate partial dehydration during heating. Pure boroxine melts higher than the acid. A sharp MP often indicates a specific hydration state, not necessarily chemical purity.
pKa ~8.9 – 9.0The 4-OMe group (EDG) increases electron density on Boron, decreasing Lewis acidity compared to Phenylboronic acid (pKa 8.8).
Appearance White to off-white powderBeige discoloration often indicates oxidation of the aryl ring (phenol formation).
Hygroscopicity ModerateAbsorbs atmospheric water to hydrolyze boroxine back to acid.

Solubility & Solution State Behavior[7][8][9][10]

Understanding solubility is vital for "Phase-Switch" purification (see Section 6).

Solvent Compatibility Table
SolventSolubilityMechanistic Insight
Water (pH 7) Poor (< 2%)The neutral molecule is largely hydrophobic due to the anisyl ring.
Water (pH > 10) HighFormation of the tetrahedral boronate anion

renders it water-soluble.
Methanol/Ethanol HighForms transient boronate esters, enhancing solubility.
DMSO/DMF Very HighOxygen donors in solvent coordinate to empty p-orbital of Boron.
Hexanes InsolubleUsed to precipitate the compound or wash away non-polar impurities.
THF Moderate/HighGood for reactions; solubility decreases if wet.

Spectral Fingerprinting (Self-Validation)

When validating p-anisylboronic acid, NMR is superior to melting point .

¹H NMR (DMSO-d₆, 400 MHz)
  • δ 8.0 ppm (s, 2H):

    
    . Diagnostic: If this peak is split or integrates to <2H, you have partial anhydride formation. If it is absent, you have the boroxine.
    
  • δ 7.8 ppm (d, J=8 Hz, 2H): Ortho-protons (adjacent to Boron). Deshielded by the empty orbital of Boron.

  • δ 6.9 ppm (d, J=8 Hz, 2H): Meta-protons (adjacent to OMe). Shielded by the OMe resonance.

  • δ 3.75 ppm (s, 3H): Methoxy group (

    
    ).
    
¹¹B NMR
  • δ ~29–31 ppm: Broad singlet. The breadth is due to the quadrupolar relaxation of the Boron nucleus. A shift >32 ppm usually indicates boroxine presence.

Protocol: Phase-Switch Purification

This protocol utilizes the pKa-dependent solubility switch to purify p-anisylboronic acid without thermal stress (which promotes dehydration).

Objective: Remove non-acidic organic impurities (e.g., starting halides, biaryls) and inorganic salts.

Step-by-Step Methodology
  • Dissolution (Basification):

    • Suspend crude p-anisylboronic acid in 1M NaOH (or Na₂CO₃).

    • Mechanism:[3][4] The boronic acid converts to the anionic boronate

      
      , dissolving completely in water.
      
    • Check: If solids remain, filter them out.[5] These are non-acidic organic impurities.

  • Organic Wash:

    • Wash the aqueous layer with Diethyl Ether or Dichloromethane (DCM).

    • Mechanism:[3][4] Impurities soluble in organics are removed.[4][5] The boronate remains in the aqueous phase.

  • Precipitation (Acidification):

    • Cool the aqueous phase to 0°C.

    • Slowly add 1M HCl dropwise with vigorous stirring until pH reaches ~3–4.

    • Mechanism:[3][4] Protonation destroys the anionic character, reverting the molecule to the neutral, water-insoluble free acid.

  • Isolation:

    • Filter the white precipitate immediately.

    • Wash with cold water (removes salts) and cold hexanes (removes residual water/organics).

    • Drying: Air dry or vacuum dry at room temperature . Do not heat, or you will drive it to the boroxine form.

PurificationProtocol Crude Crude Material (Solid) BaseStep Add 1M NaOH (Convert to Boronate Anion) Crude->BaseStep WashStep Wash with Et₂O/DCM (Discard Organic Layer) BaseStep->WashStep Solubilization AcidStep Acidify Aqueous Layer (HCl to pH 3) WashStep->AcidStep Aqueous Phase Only Filter Filter Precipitate (Wash w/ Hexanes) AcidStep->Filter Precipitation Final Pure p-Anisylboronic Acid Filter->Final Air Dry

Figure 2: Phase-Switch purification workflow utilizing the pH-dependent solubility of the boronyl group.

Functional Applications

Suzuki-Miyaura Coupling

The 4-methoxy group makes this boronic acid nucleophilic. In the transmetallation step of the Suzuki catalytic cycle, p-anisylboronic acid reacts faster than electron-deficient variants (e.g., 4-nitrophenylboronic acid). However, this nucleophilicity also makes it susceptible to protodeboronation (loss of the boron group) if reaction times are prolonged in acidic media.

Diol Sensing (Sugars)

p-Anisylboronic acid reversibly forms cyclic esters with 1,2- or 1,3-diols (like glucose). The binding constant is influenced by the electron density on the boron. The methoxy group modulates this Lewis acidity, often creating a "sweet spot" for binding affinity at physiological pH compared to unsubstituted phenylboronic acid.

References

  • PubChem. (n.d.). (4-Methoxyphenyl)boronic acid (CID 201262).[1][6] National Library of Medicine. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard reference for Boroxine-Acid Equilibrium).
  • Tokunaga, Y., et al. (2002).[7] "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Heterocycles. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of (4-methoxyphenyl)boronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of (4-methoxyphenyl)boronic Acid in Modern Chemistry

(4-methoxyphenyl)boronic acid, a white to off-white crystalline powder, is a cornerstone reagent in contemporary organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1][2] Its utility is defined by the unique electronic properties conferred by the methoxy group, an electron-donating substituent that enhances reactivity and influences the stability of the carbon-boron bond. This versatile building block is integral to the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][3]

A thorough understanding of the solubility and stability of (4-methoxyphenyl)boronic acid in organic solvents is paramount for researchers, scientists, and drug development professionals. These parameters directly impact reaction efficiency, purification strategies, formulation development, and the overall integrity of synthetic processes. This in-depth technical guide provides a comprehensive overview of the solubility profile and stability characteristics of (4-methoxyphenyl)boronic acid, supported by field-proven insights and detailed experimental protocols.

Solubility Profile: A Solvent-by-Solvent Analysis

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like (4-methoxyphenyl)boronic acid is a critical determinant of its utility. While it is generally characterized as being soluble in polar organic solvents, a more granular, quantitative understanding is essential for process optimization.[4][5][6]

Qualitative and Quantitative Solubility Data

One of the few available quantitative data points indicates that (4-methoxyphenyl)boronic acid has a high solubility in Dimethyl Sulfoxide (DMSO), reaching up to 100 mg/mL.[7] For other solvents, we can infer its behavior based on the solubility of phenylboronic acid, keeping in mind that the electron-donating methoxy group can influence intermolecular interactions and, consequently, solubility. Phenylboronic acid is known to be soluble in most polar organic solvents, while its solubility is poor in nonpolar solvents like hexanes and carbon tetrachloride.[8]

Table 1: Solubility Profile of Phenylboronic Acid and (4-methoxyphenyl)boronic acid in Common Organic Solvents

SolventSolvent ClassPhenylboronic Acid Solubility (g/L at 20°C)(4-methoxyphenyl)boronic acid Estimated Solubility
Dimethyl Sulfoxide (DMSO)SulfoxideHighVery High (100,000 mg/L)[7]
MethanolAlcoholSolubleHigh
EthanolAlcoholSoluble[8]High
Tetrahydrofuran (THF)EtherHigh[4]High
AcetoneKetoneHigh[9]High
AcetonitrileNitrileModerateModerate
Ethyl AcetateEsterModerateModerate
DichloromethaneHalogenatedLow to ModerateLow to Moderate
TolueneAromatic HydrocarbonLowLow
HexanesAliphatic HydrocarbonPoorly Soluble[8]Very Low

Note: "High," "Moderate," and "Low" are qualitative descriptors based on literature and the properties of phenylboronic acid. The quantitative value for DMSO is from an experimental source.

Factors Influencing Solubility

The solubility of (4-methoxyphenyl)boronic acid is governed by a combination of factors, including:

  • Solvent Polarity: The presence of the polar boronic acid and methoxy groups favors solubility in polar solvents capable of hydrogen bonding.

  • Temperature: Generally, solubility increases with temperature, although this relationship should be experimentally determined for specific solvent systems.

  • Presence of Water: Trace amounts of water can impact solubility and can also play a role in the stability of the boronic acid (see Stability section).

  • Crystalline Form: Different polymorphs of the solid material can exhibit different solubility characteristics.

Stability Profile: Navigating the Degradation Pathways

While (4-methoxyphenyl)boronic acid is considered to have good thermal stability, it is susceptible to several degradation pathways that can impact its purity and performance in chemical reactions.[10][11] Understanding these pathways is crucial for optimizing storage conditions and reaction parameters.

Key Degradation Pathways
  • Protodeboronation: This is a common degradation pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[12] This reaction can be catalyzed by both acids and bases and is influenced by the pH of the medium.[13] The electron-donating methoxy group in (4-methoxyphenyl)boronic acid can affect the rate of protodeboronation, with studies on substituted phenylboronic acids showing that electron-donating groups can either accelerate or decelerate the reaction depending on the specific conditions.[4][8]

  • Oxidative Degradation: Arylboronic acids are susceptible to oxidation, which can lead to the formation of phenolic byproducts.[14] This degradation can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture. The sulfinyl group, which is electron-withdrawing, is known to be susceptible to oxidation, and while the methoxy group is an electron-donating group, the potential for oxidative degradation should not be overlooked.[13]

  • Dehydration to Boroxines: Boronic acids can undergo reversible dehydration to form cyclic trimers known as boroxines.[15] This process is typically driven by heat and can occur both in the solid state and in solution. The presence of boroxine impurities can affect the reactivity and stoichiometry of the boronic acid in subsequent reactions. The equilibrium between the boronic acid and its boroxine is influenced by the solvent and temperature.[3]

Factors Influencing Stability
  • Temperature: Elevated temperatures can accelerate all major degradation pathways.

  • pH: The rate of protodeboronation is highly pH-dependent.[8]

  • Presence of Water: Water is a reactant in the hydrolysis of the C-B bond during protodeboronation and can also hydrolyze boroxines back to the boronic acid.[15]

  • Presence of Oxidizing Agents: Even trace amounts of oxidizing agents can initiate oxidative degradation.

  • Light Exposure: As with many organic molecules, exposure to UV or visible light can potentially lead to photodegradation.

Experimental Protocols

To provide actionable guidance, this section details standardized protocols for determining the solubility and stability of (4-methoxyphenyl)boronic acid.

Protocol 1: Determination of Equilibrium Solubility via the Shake-Flask Method

This method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation: Add an excess amount of (4-methoxyphenyl)boronic acid to a series of vials, each containing a known volume of the desired organic solvent. Ensure enough solid is present to maintain a saturated solution with undissolved solid at equilibrium.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

  • Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the sample with a suitable solvent and analyze the concentration of (4-methoxyphenyl)boronic acid using a validated analytical method such as HPLC-UV.[16]

  • Calculation: Calculate the solubility as the average concentration from replicate samples, typically expressed in g/L or mg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sample Preparation cluster_analysis Analysis & Calculation prep1 Add excess (4-methoxyphenyl)boronic acid to solvent equil1 Seal vials prep1->equil1 equil2 Agitate at constant temperature (24-48h) equil1->equil2 sample1 Settle excess solid equil2->sample1 sample2 Withdraw clear supernatant sample1->sample2 analysis1 Dilute sample sample2->analysis1 analysis2 Analyze by HPLC-UV analysis1->analysis2 analysis3 Calculate solubility (g/L or mg/mL) analysis2->analysis3 G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare solutions of known concentration stress_thermal Thermal stress_photo Photolytic (ICH Q1B) stress_hydrolysis Acid/Base Hydrolysis stress_oxidative Oxidative analysis1 Withdraw aliquots at time points stress_thermal->analysis1 stress_photo->analysis1 stress_hydrolysis->analysis1 stress_oxidative->analysis1 analysis2 Analyze by stability-indicating HPLC-UV analysis1->analysis2 analysis3 Quantify parent and degradants analysis2->analysis3

Caption: Workflow for accelerated stability (forced degradation) testing.

Conclusion and Recommendations

(4-methoxyphenyl)boronic acid is a vital reagent whose performance is intrinsically linked to its solubility and stability in organic solvents. While it exhibits favorable solubility in polar organic solvents, particularly DMSO, quantitative data in other common solvents is limited, necessitating experimental determination for process optimization.

The stability of (4-methoxyphenyl)boronic acid is generally good under recommended storage conditions; however, it is susceptible to protodeboronation, oxidative degradation, and dehydration to boroxines. The electron-donating methoxy group plays a significant role in the reactivity and stability of the molecule. To ensure the integrity of this reagent, it is recommended to:

  • Store in a cool, dark, and dry place to minimize thermal and photolytic degradation, as well as boroxine formation.

  • Use inert atmosphere conditions for reactions where oxidative degradation is a concern.

  • Carefully control the pH of reaction mixtures to mitigate protodeboronation.

  • Routinely test the purity of the material using a validated HPLC method, especially for long-term storage or before use in critical applications.

By understanding and controlling the factors that influence the solubility and stability of (4-methoxyphenyl)boronic acid, researchers can unlock its full potential in the synthesis of novel and important molecules.

References

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824.
  • Pharma Stability. (n.d.). Photostability (ICH Q1B). Retrieved from [Link]

  • European Medicines Agency. (1996). ICH Topic Q1 B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 4-methoxyphenylboronic Acid CAS 5720-07-0. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Georganics. (n.d.). 4-Methoxyphenylboronic acid - High purity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronations. Retrieved from [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Chemical Science, 7(10), 6534-6544.
  • Kumar, A., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(15), 5875-5881.
  • Silva, F. A., et al. (2020).
  • PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. Retrieved from [Link]

  • ACS Publications. (2021). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Retrieved from [Link]

  • PubMed. (2021, March 9). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • Wiley-VCH. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • El-Zahab, B., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • ACS Publications. (2020, August 13). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Retrieved from [Link]

  • PubMed. (2022, August 24). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • PubMed. (2021, March 9). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • MDPI. (2020, October 30). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines.
  • ACS Publications. (2017, February 2). Oxidation Responsive Polymers with a Triggered Degradation via Arylboronate Self-Immolative Motifs on a Polyphosphazene Backbone. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications. Retrieved from [Link]

  • LOCKSS. (2013, April 3). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.
  • Chemistry LibreTexts. (2022, August 28). 2.8: Thermal Analysis. Retrieved from [Link]

  • Advanced Functional Materials. (2014, March 20). Structural changes to nanoboroxines allow controlled release of guests.
  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • Nature. (2024, February 8). Water-stable boroxine structure with dynamic covalent bonds. Retrieved from [Link]

  • PubMed Central. (n.d.).
  • Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

  • SIELC Technologies. (2018, February 19). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Arylation Using p-Anisylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Target Audience: Medicinal Chemists, Process Development Scientists.

The introduction of the p-anisyl (4-methoxyphenyl) moiety is a ubiquitous transformation in drug discovery, serving either as a stable pharmacophore or a masked phenol precursor. While p-anisylboronic acid is a widely available commodity reagent, its specific electronic character—defined by the strong


-withdrawing yet 

-donating methoxy group—presents a unique reactivity profile in Suzuki-Miyaura cross-couplings.

The "Methoxy Paradox":

  • Kinetic Advantage: The electron-rich nature of the boronate facilitates rapid transmetallation , often outcompeting electron-deficient partners.

  • Stability Liability: The increased electron density at the ipso-carbon significantly lowers the activation energy for protodeboronation , particularly under high-pH or high-temperature aqueous conditions.

This guide moves beyond generic "Suzuki conditions" to provide a precision protocol that leverages the kinetic advantages of p-anisylboronic acid while suppressing its decomposition pathways.

Critical Parameters & Mechanistic Logic

The Stability-Reactivity Matrix

Success depends on balancing the catalytic cycle against the background hydrolysis of the C-B bond.

ParameterRecommendationMechanistic Causality
Ligand Class Biaryl Phosphines (e.g., SPhos, XPhos) Bulky, electron-rich ligands facilitate oxidative addition of the aryl halide (often the rate-limiting step with electron-rich nucleophiles) and protect the active Pd(0) species from oxidation.
Base Selection K₃PO₄ or K₂CO₃ Avoid strong hydroxides (NaOH).[1] High [OH⁻] concentrations catalyze the formation of the unstable boronate "ate" complex which is the precursor to protodeboronation.
Solvent System Toluene/Water (10:1) or Dioxane A biphasic system keeps the bulk of the boronic acid in the organic phase, limiting its exposure to the base/water interface where hydrolysis occurs.
Stoichiometry 1.2 - 1.5 equiv. Boronic Acid p-Anisylboronic acid is prone to homocoupling (4,4'-dimethoxybiphenyl formation) in the presence of oxygen. Excess reagent compensates for this loss.
Mechanistic Pathway & Failure Modes

The following diagram illustrates the competitive landscape between the desired cross-coupling and the two primary failure modes: Protodeboronation and Homocoupling.

SuzukiMechanism Start Aryl Halide (Ar-X) + Pd(0) OxAdd Intermediate I (Ar-Pd-X) Start->OxAdd Oxidative Addition TransMet Intermediate II (Ar-Pd-Ar') OxAdd->TransMet Transmetallation (Fast for e- rich B) Boronic p-Anisylboronic Acid (Electron Rich) AteComplex Boronate 'Ate' Complex [Ar'-B(OH)3]- Boronic->AteComplex + Base (OH-) Homocoupling Side Product B: 4,4'-Dimethoxybiphenyl Boronic->Homocoupling O2 / Pd(II) AteComplex->TransMet Protodeboronation Side Product A: Anisole (Ar'-H) AteComplex->Protodeboronation Hydrolysis (High T, High pH) Product Biaryl Product (Ar-Ar') TransMet->Product Reductive Elimination

Caption: Kinetic competition between the productive transmetallation cycle (green path) and destructive protodeboronation/homocoupling pathways (red dashed).

Experimental Protocols

Protocol A: High-Throughput Screening (HTS) / Discovery

Best for: Small scale (50-100 mg), rapid library synthesis, robust tolerance of air/moisture.

Reagents:

  • Aryl Halide (1.0 equiv)[1][2]

  • p-Anisylboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane [1][3]

Workflow:

  • Charge a reaction vial with Aryl Halide (0.5 mmol) and p-Anisylboronic acid (114 mg, 0.75 mmol).

  • Add Pd(dppf)Cl₂·DCM (20 mg, 0.025 mmol).

  • Add 1,4-Dioxane (4 mL) and 2.0 M aq. K₂CO₃ (0.75 mL).

  • Critical Step: Sparge with Nitrogen/Argon for 2 minutes. Note: Electron-rich boronic acids are sensitive to oxidative homocoupling.

  • Seal and heat to 90 °C for 4–16 hours.

  • Workup: Filter through a celite plug, dilute with EtOAc, wash with brine.

Protocol B: Process-Optimized (Scalable & Challenging Substrates)

Best for: Scale-up (>10g), sterically hindered halides, or substrates sensitive to deboronation.

Reagents:

  • Aryl Halide (1.0 equiv)[1][2]

  • p-Anisylboronic acid (1.2 equiv)

  • Pre-catalyst: Pd(OAc)₂ (1 mol%)

  • Ligand: SPhos (2 mol%) – SPhos is specifically chosen for its ability to couple electron-rich boronic acids with hindered halides.

  • Base: K₃PO₄ (finely ground, 2.0 equiv)

  • Solvent: Toluene / Water (10:1 ratio)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a separate small vial, dissolve Pd(OAc)₂ (2.2 mg, 0.01 mmol) and SPhos (8.2 mg, 0.02 mmol) in dry Toluene (1 mL). Stir at room temperature for 15 minutes under Argon. The solution should turn from orange to yellow/pale, indicating active L-Pd(0) formation.

  • Main Reaction Setup: To a 3-neck flask equipped with a reflux condenser, add:

    • Aryl Halide (1.0 mmol)[1][2]

    • p-Anisylboronic acid (182 mg, 1.2 mmol)

    • K₃PO₄ (424 mg, 2.0 mmol)

    • Toluene (4 mL) and Water (0.5 mL)

  • Degassing: Perform 3 cycles of Vacuum/Argon backfill. Oxygen exclusion is critical to prevent phenol formation and homocoupling.

  • Initiation: Inject the pre-formed catalyst solution via syringe.

  • Reaction: Heat to 80 °C . Monitor by HPLC/UPLC every 2 hours.

    • Checkpoint: If protodeboronation (anisole formation) exceeds 5%, lower temperature to 60 °C and extend time.

  • Purification: Upon completion, cool to RT. Separate phases. Wash organic layer with 1M NaOH (to remove unreacted boronic acid) followed by brine. Crystallize or column chromatograph.[1]

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Catalyst DeactivationSwitch to XPhos Pd G3 precatalyst. Ensure rigorous degassing.
High Protodeboronation (Anisole detected) Hydrolysis of C-B bond1. Switch base to anhydrous K₃PO₄ or CsF .2. Use n-Butanol as solvent (reduces hydrolysis rate).3. Slow addition of boronic acid (syringe pump).
Homocoupling (4,4'-Dimethoxybiphenyl) Oxidative Coupling1. Oxygen leak? Check septa/seals.2. Reduce catalyst loading.3. Add 10 mol% hydroquinone (radical scavenger).
Product Contaminated with Boron Incomplete RemovalWash organic layer with 1M NaOH or Sorbitol solution (complexes boron).

Case Study: Synthesis of a Biaryl Kinase Inhibitor Intermediate

Objective: Coupling of 4-chloro-2-fluoro-aniline derivative with p-anisylboronic acid. Challenge: The amino group on the aryl halide can poison Pd, and the electron-rich nature of the boronic acid caused significant homocoupling in initial screens.

Optimized Conditions:

  • Catalyst: Pd(amphos)Cl₂ (High turnover for amino-chlorides).

  • Solvent: n-Butanol/Water (3:1).

  • Result: 92% Isolated Yield, <1% Homocoupling.

  • Insight: The use of an amphos ligand provided a robust catalyst system that resisted coordination by the free amine, while the n-Butanol solvent system suppressed deboronation compared to DMF or Dioxane.

References

  • Mechanistic Studies on Protodeboronation

    • Reaction mechanism and mitigation of protodeboronation of substituent-loaded arylboronic acids.
    • Source: BenchChem Technical Notes.
    • (General reference for boronic acid stability data).

  • Ligand Selection for Electron-Rich Boronic Acids

    • Buchwald, S. L. et al. "Universal Catalysts for the Suzuki-Miyaura Coupling."
    • Source: MIT / Buchwald Lab Public
    • (Authoritative source for SPhos/XPhos protocols).

  • Green Chemistry & Aqueous Conditions

    • In-water oxidative Suzuki coupling of arenes and arylboronic acids.[4]

    • Source: Royal Society of Chemistry (Green Chem.).
  • General Protocol Validation

    • Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs.

Sources

Application Notes & Protocols: Palladium-Catalyzed Oxidative Heck-Type Reactions Utilizing (4-Methoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of (4-methoxyphenyl)boronic acid in palladium-catalyzed Heck-type cross-coupling reactions. Moving beyond the classical Mizoroki-Heck reaction, we delve into the oxidative Heck variant, where organoboronic acids serve as stable, low-toxicity arylating agents. We will explore the fundamental mechanistic differences, provide detailed analyses of critical reaction parameters, and present robust, step-by-step protocols for practical laboratory execution. The content herein is structured to deliver not only procedural instructions but also the underlying scientific rationale to empower users to optimize, troubleshoot, and adapt these methodologies for their specific synthetic challenges.

Introduction: The Evolution from Mizoroki-Heck to the Oxidative Boron-Heck Reaction

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, traditionally involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1][2] This powerful C-C bond-forming reaction earned Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki the 2010 Nobel Prize in Chemistry.[1][3] The classical mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle, initiated by the oxidative addition of an aryl or vinyl halide to a Pd(0) complex.[3][4]

In recent years, a significant evolution of this methodology has emerged: the Oxidative Heck Reaction . This variant utilizes organoboronic acids, such as (4-methoxyphenyl)boronic acid, in place of organohalides.[5][6] This shift offers considerable advantages, as boronic acids are generally more stable, less toxic, and more readily available than many organohalide or organometallic counterparts.[7][8][9]

The use of (4-methoxyphenyl)boronic acid is particularly noteworthy. The electron-donating methoxy group can influence the electronic properties of the arylating species, impacting reaction kinetics and product characteristics. This guide focuses specifically on the protocols and mechanistic considerations for employing this valuable reagent in Heck-type couplings.

Mechanistic Insights: The Oxidative Heck Catalytic Cycle

A critical distinction from the classical Mizoroki-Heck reaction is that the oxidative boron-Heck variant is typically catalyzed by a Pd(II) species, such as palladium(II) acetate (Pd(OAc)₂), rather than a Pd(0) source.[5] The catalytic cycle bypasses the initial oxidative addition of an aryl halide.

The generally accepted mechanism involves the following key steps:

  • Transmetalation: The cycle begins with the transmetalation of the aryl group from the (4-methoxyphenyl)boronic acid to the Pd(II) catalyst. This step forms an arylpalladium(II) intermediate.[5][7]

  • Coordination & Migratory Insertion: The alkene substrate then coordinates to the arylpalladium(II) complex. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond, forming a new alkylpalladium(II) intermediate.[2]

  • β-Hydride Elimination: A proton (β-hydride) is subsequently eliminated from the alkylpalladium(II) species, which releases the desired substituted alkene product and forms a palladium-hydride complex.[2][3] This step typically proceeds with a propensity for trans coupling to minimize steric hindrance.[3]

  • Catalyst Regeneration: The resulting Pd(0) species must be re-oxidized to Pd(II) to re-enter the catalytic cycle. This is often accomplished with an external oxidant (e.g., copper salts, benzoquinone, or molecular oxygen).[5][10] However, innovative protocols have been developed that operate under base- and oxygen-free conditions, postulating that a hydrogen acceptor can intercept the palladium-hydride intermediate to regenerate the Pd(II) catalyst.[6][11]

G Catalytic cycle for the Oxidative Boron-Heck reaction. pd2 Pd(II)L₂ arpd L₂(MeOPh)Pd(II)X pd2->arpd Transmetalation alkene_complex Alkene Complex arpd->alkene_complex Coordination alkylpd Alkyl-Pd(II) Intermediate alkene_complex->alkylpd Migratory Insertion hydridopd L₂Pd(0) + HX alkylpd->hydridopd β-Hydride Elimination product Product (4-MeOPh-CH=CH-R) alkylpd->product hydridopd->pd2 Re-oxidation boronic (4-MeOPh)B(OH)₂ boronic->arpd alkene Alkene (R-CH=CH₂) alkene->alkene_complex oxidant Oxidant [O] oxidant->hydridopd

Figure 1: A simplified diagram of the catalytic cycle for the Pd(II)-catalyzed Oxidative Heck reaction with an arylboronic acid.

Causality Behind Experimental Choices: Optimizing the Reaction

The success of the oxidative Heck reaction hinges on the careful selection of several key parameters. Understanding the function of each component is crucial for achieving high yields and selectivity.

ParameterCommon ChoicesRationale & Expert Insights
Palladium Pre-catalyst Pd(OAc)₂, PdCl₂Since the cycle starts with Pd(II), these pre-catalysts are used directly without the need for an in-situ reduction step often required in the classical Heck reaction.[5][12] Pd(OAc)₂ is highly soluble in many common organic solvents.
Ligand Triphenylphosphine (PPh₃), BINAP, N-Heterocyclic Carbenes (NHCs), or Ligand-FreeLigands stabilize the palladium catalyst, preventing decomposition into palladium black.[1][13] The ligand's electronic and steric properties can profoundly impact reactivity and selectivity. Bulky phosphine ligands or NHCs can promote higher catalytic activity.[4][13] Some modern protocols have demonstrated success under ligand-free conditions, often using silver cations or specific solvent systems to stabilize the catalytic species.[7]
Solvent DMF, DMAc, THF, Toluene, AcetonitrileThe choice of solvent is critical as it must solubilize all components and can influence catalyst stability.[14][15] Polar aprotic solvents like DMF and DMAc are frequently used as they are coordinating and can help stabilize the palladium species.[14][16]
Additives/Oxidants Cu(OAc)₂, Benzoquinone, O₂, Silver Salts (e.g., Ag₂CO₃), NBSIn many protocols, an oxidant is required to regenerate the Pd(II) catalyst from the Pd(0) state formed after β-hydride elimination.[5][10] Silver salts can act as both an oxidant and a halide scavenger if trace halides are present.[7] Some advanced protocols obviate the need for an external oxidant entirely.[6]
Base K₂CO₃, Cs₂CO₃, Et₃N, or Base-FreeWhile a base is essential in the classical Heck reaction to neutralize the H-X generated, its role in the oxidative variant is more nuanced.[3][13] Some protocols use a base, while others have been specifically designed to be base-free, broadening the reaction's functional group tolerance.[6][11]
Temperature 25 °C to 140 °CReaction temperature significantly affects the rate. While many Heck reactions require elevated temperatures (80-120 °C) to proceed efficiently, optimized catalyst systems can sometimes allow for reactions at or near room temperature.[13][17]

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Oxidative Heck Coupling of (4-Methoxyphenyl)boronic Acid with n-Butyl Acrylate

This protocol provides a robust starting point for the coupling of (4-methoxyphenyl)boronic acid with an electron-deficient alkene.

Reaction Scheme: (4-MeOPh)B(OH)₂ + CH₂=CHCO₂Bu → 4-MeOPh-CH=CHCO₂Bu

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
(4-Methoxyphenyl)boronic acidC₇H₉BO₃151.96152 mg1.0
n-Butyl AcrylateC₇H₁₂O₂128.17154 mg (0.17 mL)1.2
Palladium(II) AcetatePd(OAc)₂224.5011.2 mg0.05 (5 mol%)
Silver(I) CarbonateAg₂CO₃275.75414 mg1.5
DioxaneC₄H₈O₂88.115 mL-

Step-by-Step Procedure:

  • Preparation: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add (4-methoxyphenyl)boronic acid (152 mg, 1.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), and silver(I) carbonate (414 mg, 1.5 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent and Reagent Addition: Using a syringe, add 5 mL of anhydrous dioxane to the flask. Stir the resulting suspension for 5 minutes.

  • Alkene Addition: Add n-butyl acrylate (0.17 mL, 1.2 mmol) to the reaction mixture via syringe.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the combined filtrates to a separatory funnel and wash with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure n-butyl (E)-3-(4-methoxyphenyl)acrylate.

Workflow and Data Visualization

A systematic approach is essential for reproducible results in cross-coupling reactions.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup & Execution cluster_analysis 3. Monitoring & Workup cluster_purification 4. Purification & Characterization reagents Weigh Reagents: - Boronic Acid - Pd(OAc)₂ - Additive/Base setup Assemble Flask, Purge with N₂/Ar reagents->setup glassware Dry Glassware glassware->reagents solvents Add Anhydrous Solvent setup->solvents addition Add Alkene Substrate solvents->addition heating Heat to Target Temperature addition->heating monitor Monitor by TLC/GC-MS heating->monitor workup Cool, Dilute & Filter monitor->workup extract Liquid-Liquid Extraction workup->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Figure 2: General experimental workflow for Oxidative Heck reactions.

Conclusion

The oxidative Heck-type reaction using (4-methoxyphenyl)boronic acid represents a significant advancement in palladium-catalyzed cross-coupling chemistry. Its advantages in reagent stability and reduced toxicity make it an attractive alternative to classical methods. By understanding the underlying Pd(II)-based mechanism and the critical role of each reaction component—from the catalyst and solvent to the additives—researchers can effectively harness this reaction to construct complex molecular architectures. The protocols provided herein serve as a validated starting point for the synthesis of valuable substituted alkenes, enabling further innovation in chemical synthesis and drug discovery.

References

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

  • K.C. Nicolaou, P.G. Bulger, D. Sarlah. (2016). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC - NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Oxidative Heck Coupling Reaction for Direct Synthesis of 4-Arylcoumarins Using Coumarins and Arylboronic Acids. Retrieved from [Link]

  • M. Oestreich. (2009). The Mizoroki-Heck Reaction. John Wiley & Sons. Retrieved from [Link]

  • RSC Publishing. (2015). Enantioselective oxidative boron Heck reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • Journal of the American Chemical Society. (2008). Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. Retrieved from [Link]

  • PMC. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. Retrieved from [Link]

  • AIP Publishing. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. Retrieved from [Link]

  • KOASAS. (n.d.). Ligand-free Palladium-Catalyzed Mizoroki-Heck-type Reaction of Arylboronic Acids and Alkenes Using Silver Cation. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids. Retrieved from [Link]

  • EliScholar - Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Retrieved from [Link]

  • ACS Publications. (2014). Boron–Heck Reaction of Cyclic Enaminones: Regioselective Direct Arylation via Oxidative Palladium(II) Catalysis. Retrieved from [Link]

  • MDPI. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. Retrieved from [Link]

  • DergiPark. (2017). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Retrieved from [Link]

  • Sciforum. (n.d.). Suzuki-Miyaura cross-coupling and Heck reactions catalysed by Pd on carbon nanofibres. Retrieved from [Link]

  • MDPI. (2020). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • University of Liverpool. (n.d.). Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. Retrieved from [Link]

  • Beilstein Journals. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Retrieved from [Link]

  • PMC - NIH. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Retrieved from [Link]

  • Arkivoc. (n.d.). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles. Retrieved from [Link]

  • Organic Spectroscopy International. (2016). 4-Methoxyphenyl Boronic Acid. Retrieved from [Link]

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Application Notes and Protocols for Rhodium-Catalyzed Asymmetric Addition with (4-methoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Asymmetric Catalysis for Chiral Synthesis

The precise construction of stereogenic centers is a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical development where the enantiomeric form of a drug molecule can dictate its efficacy and safety profile.[1][2] Rhodium-catalyzed asymmetric addition reactions have emerged as a powerful and versatile methodology for the enantioselective formation of carbon-carbon bonds.[3][4] This application note provides a detailed guide to the rhodium-catalyzed asymmetric 1,4-addition of (4-methoxyphenyl)boronic acid to α,β-unsaturated compounds, a transformation that yields valuable chiral building blocks.[5][6] We will delve into the mechanistic underpinnings of this reaction, provide a comprehensive experimental protocol, explore its synthetic utility, and offer practical troubleshooting advice.

Mechanistic Insights: The Engine of Enantioselectivity

The enantioselectivity of the rhodium-catalyzed conjugate addition is orchestrated by a chiral ligand that creates a dissymmetric environment around the rhodium center. The catalytic cycle, a topic of extensive study, is generally understood to proceed through several key steps.[3]

The Catalytic Cycle:

  • Transmetalation: The cycle commences with the transmetalation of the aryl group from the boronic acid to the rhodium(I) complex. This step is often considered rate-determining.[3] The presence of a hydroxide or alkoxide ligand on the rhodium is believed to facilitate this process.

  • Olefin Insertion: The α,β-unsaturated substrate then coordinates to the aryl-rhodium(I) species, followed by migratory insertion of the aryl group into the carbon-carbon double bond. This insertion step is typically enantioselective, with the chiral ligand dictating the facial selectivity of the addition.

  • Protonolysis: The resulting rhodium enolate intermediate undergoes protonolysis, often by water or an alcohol present in the reaction mixture, to release the β-arylated product and regenerate the active rhodium catalyst, allowing it to re-enter the catalytic cycle.[3]

Catalytic Cycle cluster_0 Rhodium Catalytic Cycle A [Rh(I)-Ligand]⁺ B Aryl-Rh(I)-Ligand A->B Transmetalation + (4-MeOPh)B(OH)₂ C Olefin Complex B->C Olefin Coordination D Rhodium Enolate C->D Migratory Insertion D->A Protonolysis + H₂O P Chiral Product D->P Product Release

Figure 1: A simplified representation of the catalytic cycle for the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid.

The choice of chiral ligand is paramount to achieving high enantioselectivity. A wide array of chiral ligands, including chiral dienes and phosphines, have been successfully employed in these reactions.[7][8][9][10][11] These ligands coordinate to the rhodium center, creating a chiral pocket that directs the approach of the prochiral substrate, leading to the preferential formation of one enantiomer of the product.

Experimental Protocol: Asymmetric Addition of (4-methoxyphenyl)boronic Acid to 2-Cyclohexen-1-one

This protocol details a general procedure for the rhodium-catalyzed asymmetric 1,4-addition of (4-methoxyphenyl)boronic acid to 2-cyclohexen-1-one, a common model substrate.

Materials and Reagents:

  • Rhodium precursor (e.g., [Rh(acac)(C₂H₄)₂], [RhCl(cod)]₂)

  • Chiral ligand (e.g., (S)-BINAP, (R,R)-DIOP)

  • (4-methoxyphenyl)boronic acid

  • 2-Cyclohexen-1-one

  • Anhydrous solvent (e.g., 1,4-dioxane, THF, toluene)

  • Water (degassed)

  • Base (e.g., K₂CO₃, CsF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and heating plate

  • Syringes and needles for transfer of reagents

Reaction Setup and Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the rhodium precursor (e.g., [Rh(acac)(C₂H₄)₂, 0.01 mmol, 1 mol%) and the chiral ligand (e.g., (S)-BINAP, 0.011 mmol, 1.1 mol%) in the anhydrous solvent (2 mL). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active chiral catalyst. The color of the solution may change during this time.

  • Reagent Addition: To the catalyst solution, add (4-methoxyphenyl)boronic acid (1.5 mmol, 1.5 equivalents) and the base (if required, e.g., K₂CO₃, 0.2 mmol, 20 mol%).

  • Substrate Addition: Add 2-cyclohexen-1-one (1.0 mmol, 1.0 equivalent) to the reaction mixture via syringe.

  • Reaction Conditions: Add degassed water (0.2 mL) to the flask. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (typically 2-24 hours).[12] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water (5 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired chiral 3-(4-methoxyphenyl)cyclohexan-1-one.

  • Analysis: The enantiomeric excess (ee) of the product can be determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Table 1: Representative Reaction Parameters

ParameterRecommended Value/ConditionRationale
Rhodium Precursor [Rh(acac)(C₂H₄)₂], [RhCl(cod)]₂Readily available and effective precursors for generating the active Rh(I) catalyst.
Chiral Ligand (S)-BINAP, Chiral DienesThe choice of ligand is critical for high enantioselectivity. Screening may be necessary.[7][8][9][10][11]
Solvent 1,4-Dioxane/water, Toluene/waterA mixture of an organic solvent and water is often optimal for both solubility and catalytic activity.[13][14]
Temperature 80 - 100 °CHigher temperatures are often required to drive the reaction to completion.[12]
Base K₂CO₃, CsF (optional)A base can facilitate the transmetalation step, but is not always necessary.
Boronic Acid Equivalents 1.2 - 2.0An excess of the boronic acid is typically used to ensure complete consumption of the limiting substrate.

Substrate Scope and Applications

The rhodium-catalyzed asymmetric addition of (4-methoxyphenyl)boronic acid is applicable to a broad range of α,β-unsaturated acceptors. The electronic and steric properties of the substrate can influence the reaction's efficiency and enantioselectivity.

Table 2: Substrate Scope with (4-methoxyphenyl)boronic acid

SubstrateProduct StructureTypical Yield (%)Typical ee (%)
2-Cyclohexen-1-one3-(4-methoxyphenyl)cyclohexan-1-one>90>95
2-Cyclopenten-1-one3-(4-methoxyphenyl)cyclopentan-1-one>85>90
N-Phenylmaleimide3-(4-methoxyphenyl)-1-phenylpyrrolidine-2,5-dione>90>98[8]
Methyl Vinyl Ketone4-(4-methoxyphenyl)butan-2-one>80>90
trans-Chalcone1,3-diphenyl-3-(4-methoxyphenyl)propan-1-one>85>95
β-Nitrostyrene(2-nitro-1-phenylethyl)benzene derivativeHighHigh[5][6]

The chiral products obtained from this reaction are valuable intermediates in the synthesis of complex molecules and pharmacologically active compounds.[4] The introduction of the 4-methoxyphenyl group can be a key step in the construction of natural product skeletons and drug candidates. For instance, this methodology has been applied to the formal synthesis of (-)-indatraline, a potent dopamine, serotonin, and norepinephrine reuptake inhibitor.[15]

Experimental Workflow and Troubleshooting

Experimental Workflow cluster_1 Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reaction Reaction (Heating & Stirring) Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Chiral HPLC/GC (Determine ee) Purification->Analysis End End Analysis->End

Figure 2: A generalized workflow for the rhodium-catalyzed asymmetric addition experiment.

Troubleshooting Guide:

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion - Inactive catalyst- Low reaction temperature- Insufficient reaction time- Ensure anhydrous and anaerobic conditions during catalyst preparation.- Increase the reaction temperature.- Extend the reaction time and monitor by TLC/GC.
Low Enantioselectivity - Racemic or impure chiral ligand- Inappropriate ligand for the substrate- Reaction temperature too high- Use a high-purity chiral ligand.- Screen a variety of chiral ligands.- Lower the reaction temperature, although this may affect the reaction rate.
Side Product Formation - Protodeboronation of the boronic acid- Decomposition of starting materials or product- Use fresh, high-quality boronic acid.- Minimize reaction time once the starting material is consumed.- Consider using an alternative base or solvent system.
Difficulty in Purification - Co-elution of product and byproducts- Optimize the eluent system for column chromatography.- Consider alternative purification methods like recrystallization or preparative HPLC.

Conclusion

The rhodium-catalyzed asymmetric addition of (4-methoxyphenyl)boronic acid represents a robust and highly enantioselective method for the synthesis of valuable chiral building blocks. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can effectively leverage this powerful transformation in their synthetic endeavors, from fundamental research to the development of novel therapeutics. The versatility of the rhodium catalyst, coupled with the ever-expanding library of chiral ligands, ensures that this methodology will continue to be a vital tool in the field of asymmetric synthesis.

References

  • Duan, W.-L., Iwamura, H., Shintani, R., & Hayashi, T. (2007). Chiral phosphine-olefin ligands in the rhodium-catalyzed asymmetric 1,4-addition reactions. Journal of the American Chemical Society, 129(7), 2130–2138. [Link]

  • Shintani, R., Duan, W.-L., Nagano, T., Okada, A., & Hayashi, T. (2005). Chiral Phosphine-Olefin Bidentate Ligands in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl Boronic Acids to Maleimides. Angewandte Chemie International Edition, 44(29), 4611–4614. [Link]

  • Chen, F.-X., Kina, A., & Hayashi, T. (2006). Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboroxines to α,β-Unsaturated Ketones: Asymmetric Synthesis of 3-Arylcyclohexanones. Organic Letters, 8(2), 341–344. [Link]

  • Einaru, S., Shitamichi, K., & Matsubara, S. (2020). trans-Cyclooctenes as Chiral Ligands in Rhodium-Catalyzed Asymmetric 1,4-Additions. European Journal of Organic Chemistry, 2020(34), 5605-5608. [Link]

  • Hayashi, T., Ueyama, K., Tokunaga, N., & Yoshida, K. (2003). A Chiral Chelating Diene as a New Type of Chiral Ligand for Transition Metal Catalysts: Its Preparation and Use for the Rhodium-Catalyzed Asymmetric 1,4-Addition. Journal of the American Chemical Society, 125(38), 11508–11509. [Link]

  • Lu, X., & Lin, S. (2005). A Mild and Efficient Pd(II)-Catalyzed Conjugate Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds. The Journal of Organic Chemistry, 70(23), 9651–9653. [Link]

  • ResearchGate. (n.d.). Rhodium-catalyzed addition of 4-methoxyphenylboronic acid to 3-acetylpyridine. Retrieved from ResearchGate. [Link]

  • Chen, G., Li, Y., Jia, J., Wong, H. N. C., & Chan, A. S. C. (2007). Highly Enantioselective Rhodium-Catalyzed Asymmetric 1,4-Addition Reactions of Arylboronic Acids to Acyclic α,β-Unsaturated Compounds: The Formal Synthesis of (−)-Indatraline. Chemistry – An Asian Journal, 2(1), 83–90. [Link]

  • Defieber, C., Grützmacher, H., & Carreira, E. M. (2008). Rhodium- and Palladium-Catalyzed Asymmetric Conjugate Additions. In A. Córdova (Ed.), Catalytic Asymmetric Conjugate Reactions (pp. 1-106). Wiley-VCH. [Link]

  • Zhang, M., & Ma, D. (2011). Rhodium(I)-Complexes Catalyzed 1,4-Conjugate Addition of Arylzinc Chlorides to N-Boc-4-pyridone. Molecules, 16(5), 4046–4058. [Link]

  • Edwards, H. J., Hargrave, J. D., Penrose, S. D., & Frost, C. G. (2010). Synthetic applications of rhodium catalysed conjugate addition. Chemical Society Reviews, 39(6), 2093–2105. [Link]

  • Yasukawa, T., Suzuki, A., Miyamura, H., Nishino, K., & Kobayashi, S. (2017). Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts. Chemical Science, 8(12), 8082–8089. [Link]

  • Vidal-Ferran, A., & Pericàs, M. A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(9), 3806–3823. [Link]

  • Yasukawa, T., Suzuki, A., Miyamura, H., Nishino, K., & Kobayashi, S. (2017). Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts. Chemical Science, 8(12), 8082–8089. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Rhodium-Catalyzed Asymmetric Hydrogenation as a Valuable Synthetic Tool for the Preparation of Chiral Drugs. Retrieved from ResearchGate. [Link]

  • Fletcher, S. P. (2021). Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling. Nature Catalysis, 4, 267-275. [Link]

  • Jagt, R. B. C. (2007). Rhodium-catalyzed boronic acid additions. University of Groningen. [Link]

  • Hayashi, T. (2004). Rhodium-Catalyzed Asymmetric Addition of Organo-Boron and -Titanium Reagents to Electron-Deficient Olefins. Topics in Organometallic Chemistry, 9, 45-63. [Link]-and-titanium-wLh2jZk7a4)

Sources

Troubleshooting & Optimization

common side products in reactions involving p-anisylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: P-OMe-B-OH-001 Subject: Troubleshooting Side Products in p-Anisylboronic Acid Reactions Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

Welcome to the Technical Support Center. You are likely here because your reaction involving 4-methoxyphenylboronic acid (p-anisylboronic acid) failed to yield the expected stoichiometry or produced difficult-to-separate impurities.

The Core Issue: Unlike electron-deficient boronic acids, p-anisylboronic acid is electron-rich . The methoxy group at the para position functions as a strong pi-donor (resonance), significantly increasing electron density at the ipso-carbon (the carbon attached to Boron).

While this makes the reagent a potent nucleophile in Suzuki-Miyaura couplings, it simultaneously lowers the activation energy for Protodeboronation (hydrolysis of the C-B bond). This is the most common failure mode, often misdiagnosed as "catalyst death."

Diagnostic Hub: Identify Your Impurity

Use this table to match your analytical data (NMR/GC-MS) to the specific side product.

Side ProductChemical NameDiagnostic Signal (¹H NMR in CDCl₃)Primary Cause
Impurity A Anisole δ 3.80 (s, 3H) , δ 7.3 (m), δ 6.9 (m). Distinctive: Loss of B-OH protons.[1]Protodeboronation. Reaction temperature too high or base too strong in aqueous media.
Impurity B 4,4'-Dimethoxybiphenyl δ 3.85 (s, 6H) . Symmetrical aromatic signals (AA'BB' system).Homocoupling. Presence of Oxygen (O₂) or excess catalyst loading.
Impurity C 4-Methoxyphenol δ 4.8-5.0 (broad s, OH) . Upfield shift of aromatics relative to starting material.Oxidative Hydroxylation. Use of peroxides or old/oxidized ether solvents (THF/Dioxane).
Impurity D Boroxine (Trimer) Broadening of signals. Often indistinguishable from monomer in wet solvents.Dehydration. Occurs on storage or heating in dry solvents. Usually reversible.

Deep Dive: Mechanisms & Troubleshooting

Module A: Protodeboronation (The Major Enemy)[1]

The Science: In the presence of water and base, the boronic acid forms a boronate anion [Ar-B(OH)3]-.[2] For electron-rich aromatics like p-anisyl, the ipso-carbon is protonated by water. The C-B bond then cleaves, releasing boric acid and Anisole.

Visualizing the Pathway: The diagram below illustrates the competition between the desired Transmetallation (Product) and the undesired Protodeboronation.

Protodeboronation Substrate p-Anisylboronic Acid Boronate Boronate Anion [Ar-B(OH)3]- Substrate->Boronate + Base / H2O Ipso_H Ipso-Protonation (Sigma Complex) Boronate->Ipso_H Hydrolysis (Fast for e- rich) Transmetal Transmetallation Boronate->Transmetal + Pd-Ar-X Pd_Complex Pd(II)-Aryl Complex (Catalytic Cycle) Pd_Complex->Transmetal Anisole SIDE PRODUCT: Anisole Ipso_H->Anisole - B(OH)3 Product DESIRED PRODUCT: Biaryl Transmetal->Product Reductive Elim.

Figure 1: The Competitive Landscape. Note that electron-donating groups (OMe) accelerate the Red path (Protodeboronation).

Corrective Actions:

  • Switch Bases: Replace carbonate bases (Na₂CO₃, K₂CO₃) with Phosphate bases (K₃PO₄) or Fluorides (KF, CsF). Phosphates provide a buffering effect that minimizes the concentration of the reactive boronate species while maintaining catalytic activity.

  • Water Control: If the reaction tolerates it, switch to anhydrous conditions using CsF in Dioxane or Toluene.

  • Temperature: Do not exceed 80°C unless necessary. Electron-rich boronic acids degrade exponentially faster >90°C.

Module B: Homocoupling (The "Oxygen" Problem)

The Science: Homocoupling (forming Impurity B) is an oxidative process.[3] It requires a re-oxidant to turn Pd(0) back to Pd(II) outside the catalytic cycle, or it occurs via a "Glaser-type" mechanism if Copper is present. The most common culprit is dissolved Oxygen.

Corrective Actions:

  • Degassing is Non-Negotiable: Sparging with Argon for 5 minutes is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for sensitive kinetics.

  • Catalyst Loading: Excess Palladium (>5 mol%) increases the probability of Pd-Pd interactions or off-cycle oxidation. Reduce loading to 1-2 mol%.

Validated Protocol: Optimized Suzuki Coupling

This protocol is designed to minimize protodeboronation of p-anisylboronic acid.

Reagents:

  • Aryl Halide (1.0 equiv)[4]

  • p-Anisylboronic Acid (1.2 - 1.5 equiv) — Excess is required to account for minor degradation.

  • Catalyst: Pd(dppf)Cl₂·DCM (2 mol%) — Robust against moisture.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (9:1 ratio)

Step-by-Step:

  • Solid Addition: Charge a reaction vial with the Aryl Halide, Boronic Acid, K₃PO₄, and Catalyst. Add a magnetic stir bar.

  • Inerting: Seal the vial with a septum. Evacuate (vacuum) and backfill with Argon three times.

    • Why? Removes atmospheric oxygen to prevent Homocoupling.

  • Solvent Prep: In a separate vessel, sparge the Dioxane/Water mixture with Argon for 15 minutes.

  • Injection: Syringe the degassed solvent into the reaction vial.

  • Reaction: Heat to 60-80°C .

    • Checkpoint: Monitor by TLC/LC-MS at 2 hours. If the Boronic Acid is consumed but Aryl Halide remains, do not add more heat . Add small portions (0.5 equiv) of fresh Boronic Acid.

  • Workup: Dilute with EtOAc, wash with water.

    • Note: If the organic layer is pink/red, residual Pd is present. Wash with a 5% aqueous solution of N-Acetylcysteine or thiourea to scavenge metals.

FAQ: Rapid Fire Support

Q: My boronic acid looks like a wet paste. Is it ruined? A: Not necessarily. It may have partially dehydrated to the Boroxine (Impurity D). This is reversible. In aqueous basic conditions (Suzuki reaction), the boroxine hydrolyzes back to the active acid. However, weigh out 10% extra mass to account for the stoichiometry change.

Q: Can I use p-anisylboronic acid pinacol ester instead? A: Yes, and you should. The boronate esters (BPin) are significantly more stable toward protodeboronation than the free acids. If your acid fails repeatedly, synthesizing or buying the BPin ester is the highest-probability fix.

Q: Why is my product turning pink on the silica column? A: This is likely 4-Methoxyphenol (Impurity C) oxidizing on the silica gel, or residual Palladium. A wash with 1M NaOH during workup will remove the phenol (it becomes the phenoxide and goes into the water layer).

References

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43(1), 412-443. Link

  • Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids." Journal of the American Chemical Society, 128(21), 6829–6836.[5] Link

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society, 132(40), 14052–14054. Link

Sources

Technical Support Center: Purification of Products from (4-methoxyphenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with reactions involving (4-methoxyphenyl)boronic acid, a common reagent in Suzuki-Miyaura cross-coupling reactions. Here, we will address common and complex purification challenges, providing troubleshooting guides and frequently asked questions to ensure you obtain your desired biaryl products with high purity.

I. Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the purification of products from reactions involving (4-methoxyphenyl)boronic acid.

Q1: What are the most common impurities I should expect in my reaction mixture?

A1: The most frequent impurities include unreacted starting materials such as (4-methoxyphenyl)boronic acid and the aryl halide, homocoupled byproducts (from the coupling of two (4-methoxyphenyl)boronic acid molecules or two aryl halide molecules), protodeborylated arenes (where the boronic acid group is replaced by a hydrogen), and residual palladium catalyst.[1] Side reactions like dehalogenation of the aryl halide starting material can also contribute to the impurity profile.[2]

Q2: I see a significant amount of a white solid that I suspect is unreacted (4-methoxyphenyl)boronic acid. What's the simplest way to remove it?

A2: A straightforward and effective method is to perform a basic aqueous wash of your crude product dissolved in an organic solvent.[3] (4-methoxyphenyl)boronic acid is acidic and will be deprotonated by a base like sodium hydroxide or sodium carbonate, forming a water-soluble salt that partitions into the aqueous layer.[4][5][6]

Q3: My final product is a solid, but it won't crystallize and remains an oil. What could be the issue?

A3: The presence of impurities is a common inhibitor of crystallization.[1] Even small amounts of byproducts or residual solvent can disrupt the crystal lattice formation. It is recommended to attempt further purification, typically by column chromatography, to remove these impurities before re-attempting crystallization.[1]

Q4: After my initial workup, I still have a dark coloration in my product, which I believe is residual palladium. How can I remove it?

A4: Filtration through a pad of Celite is a simple first step to remove heterogeneous palladium catalysts or precipitated palladium metal.[1][7][8] For soluble palladium species, treatment with activated carbon followed by filtration can be effective.[9][10] In cases of strong coordination of palladium to your product, specialized metal scavengers may be necessary.[8][9][11]

II. Troubleshooting Guide: A Deeper Dive into Purification Challenges

This section provides a more detailed, step-by-step approach to tackling specific purification issues you may encounter.

Issue 1: Persistent Contamination with Boronic Acid-Related Impurities

Even after a basic wash, you might observe impurities derived from (4-methoxyphenyl)boronic acid. This can be due to the formation of boroxines (anhydrides of boronic acids) or inefficient extraction.

Troubleshooting Strategy:
  • Enhanced Basic Extraction:

    • Protocol: Dissolve your crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a 1-2 M aqueous solution of sodium hydroxide.[5] Repeat the wash two to three times to ensure complete removal of the acidic boronic acid. Finally, wash with brine to remove residual base and water before drying the organic layer.

    • Rationale: Multiple extractions with a sufficiently concentrated base will drive the equilibrium towards the formation of the water-soluble boronate salt, improving its removal from the organic phase.[12]

  • Specialized Scavengers:

    • Technique: For trace amounts of boronic acid that are difficult to remove, consider using a scavenger resin. Polystyrene-supported diethanolamine (DEAM-PS) and immobilized catechol have been shown to effectively bind and remove boronic acids.[3]

    • Causality: These resins contain functional groups that form stable complexes with boronic acids, allowing for their removal by simple filtration.

  • Recrystallization:

    • Approach: If your desired product is a solid, recrystallization can be a powerful purification technique to separate it from boronic acid impurities.[1][3]

    • Solvent Selection: The choice of solvent is critical. A solvent system should be selected where your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. Common solvent systems for biaryl compounds include hexanes/ethyl acetate, hexanes/methanol, or toluene.[10][13]

Issue 2: Removal of Residual Palladium Catalyst

Palladium residues are a common concern, especially in pharmaceutical applications, due to their potential toxicity.

Troubleshooting Strategy:
  • Filtration through Adsorbents:

    • Protocol: After the reaction, dilute the mixture with a suitable solvent and filter it through a short plug of Celite or silica gel.[1][7][8] This is effective for removing insoluble palladium species.

    • Rationale: Celite and silica provide a high surface area that can physically trap finely divided palladium particles.

  • Activated Carbon Treatment:

    • Protocol: Dissolve the crude product in a solvent and add 5-10 wt% of activated carbon. Stir the mixture for several hours at room temperature or with gentle heating, then filter through Celite to remove the carbon.[9][10]

    • Caution: Activated carbon can sometimes adsorb the desired product, leading to a decrease in yield. It is advisable to perform a small-scale test first.[9]

  • Metal Scavengers:

    • Technique: For challenging cases, particularly with homogeneous catalysts, the use of metal scavengers is highly effective.[11][14] Thiol-based silica scavengers or polymer-bound mercaptans can be added to the reaction mixture, which will chelate the palladium, and the resulting complex can be removed by filtration.[8]

    • Benefit: Scavengers offer high selectivity for palladium, minimizing product loss.[11]

Issue 3: Co-elution of Product and Impurities During Column Chromatography

Flash column chromatography is a workhorse technique for purification, but achieving good separation can be challenging if the product and impurities have similar polarities.[1][15]

Troubleshooting Strategy:
  • Solvent System Optimization:

    • Approach: The key to successful chromatographic separation is finding a solvent system that provides a good separation factor (ΔRf) between your product and the impurities on a TLC plate. A general guideline is to aim for an Rf value of around 0.3 for your desired compound.[15]

    • Solvent Choices: For biaryl compounds, common solvent systems include mixtures of hexanes and ethyl acetate.[15] If your compounds are more polar, a dichloromethane/methanol system may be more effective.[5][16] Adding a small amount of a modifier like triethylamine for basic compounds or acetic acid for acidic compounds can sometimes improve separation.[17]

  • Dry Loading Technique:

    • Protocol: If your crude product is not very soluble in the chromatography eluent, or if you need to load a large amount of material, dry loading is recommended.[16][18][19] Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[18]

    • Rationale: Dry loading ensures that the sample is applied to the column in a narrow band, which leads to better separation and reduces band broadening.[16]

  • Alternative Stationary Phases:

    • Consideration: If separation on silica gel is proving difficult, consider using a different stationary phase. For very polar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (like water/acetonitrile or water/methanol) might be a better option.[16][20] Alumina or florisil can also be effective alternatives for certain compounds.[21]

III. Visual Workflows and Protocols

General Purification Workflow

The following diagram outlines a typical purification workflow for products from (4-methoxyphenyl)boronic acid reactions.

G start Crude Reaction Mixture workup Aqueous Work-up (e.g., with Na2CO3 or NaOH solution) start->workup extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) workup->extraction drying Dry Organic Layer (e.g., with Na2SO4 or MgSO4) extraction->drying filtration Filtration (e.g., through Celite for Pd removal) drying->filtration concentration Concentration (Rotary Evaporation) filtration->concentration chromatography Flash Column Chromatography concentration->chromatography recrystallization Recrystallization chromatography->recrystallization final_product Pure Product recrystallization->final_product

Caption: A general purification workflow for Suzuki coupling products.

Troubleshooting Logic for Common Purification Challenges

This diagram provides a decision-making tree for addressing common purification problems.

G action action start Low Purity After Initial Purification identify_impurity Identify Impurity (e.g., NMR, LC-MS) start->identify_impurity boronic_acid Boronic Acid Present? identify_impurity->boronic_acid palladium Palladium Present? identify_impurity->palladium homocoupled Homocoupled Byproduct? identify_impurity->homocoupled boronic_acid->palladium No basic_wash Perform Additional Basic Wash boronic_acid->basic_wash Yes palladium->homocoupled No activated_carbon Treat with Activated Carbon palladium->activated_carbon Yes optimize_chromatography Optimize Chromatography (Solvent System, Gradient) homocoupled->optimize_chromatography Yes scavenger_resin Use Boronic Acid Scavenger Resin basic_wash->scavenger_resin Still Present metal_scavenger Use Palladium Scavenger activated_carbon->metal_scavenger Still Present recrystallize Attempt Recrystallization optimize_chromatography->recrystallize

Caption: Troubleshooting logic for common purification challenges.

Experimental Protocols
Protocol 1: Standard Aqueous Work-up and Extraction
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.[10]

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate or 1M sodium hydroxide.

  • Separate the aqueous layer and extract it once more with the organic solvent.

  • Combine the organic layers and wash with water, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[22]

Protocol 2: Flash Column Chromatography
  • Prepare a silica gel column using the desired eluent system, which has been optimized by TLC.[1][15]

  • Dissolve the crude product in a minimal amount of a suitable solvent or perform a dry load as described in the troubleshooting section.

  • Carefully add the sample to the top of the column.[1]

  • Elute the column with the chosen solvent system, applying positive pressure.[18]

  • Collect fractions and monitor them by TLC to identify those containing the pure product.[1]

  • Combine the pure fractions and concentrate under reduced pressure to obtain the purified product.

IV. Data Presentation

Table 1: Common Solvent Systems for Flash Chromatography of Biaryl Compounds
Solvent SystemTypical Ratio RangeNotes
Hexanes / Ethyl Acetate9:1 to 1:1A good starting point for many biaryl compounds.[15]
Dichloromethane / Methanol99:1 to 9:1Useful for more polar biaryl compounds.[5][16]
Toluene / Ethyl Acetate9:1 to 1:1Can provide different selectivity compared to hexanes.
Table 2: Troubleshooting Summary
IssuePotential CauseRecommended Solution(s)
Product contaminated with (4-methoxyphenyl)boronic acidIncomplete removal during work-upPerform additional basic aqueous washes; use a boronic acid scavenger resin.[3][5]
Dark-colored productResidual palladium catalystFilter through Celite; treat with activated carbon; use a palladium scavenger.[7][9][11]
Product is an oil and will not crystallizePresence of impuritiesPurify further by column chromatography before re-attempting crystallization.[1]
Co-elution of product and impurities in chromatographySuboptimal solvent systemOptimize the eluent based on TLC analysis; consider a different stationary phase.[15][21]

V. References

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?[Link]

  • Organic Process Research & Development. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture?[Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. [Link]

  • Agilent. (n.d.). Streamline Purification of Organic Synthesis Mixture. [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?[Link]

  • ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process?[Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. [Link]

  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. [Link]

  • Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids. [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. [Link]

  • Biotage. (2025, December 6). Successful flash chromatography. [Link]

  • University of Cape Town. (n.d.). SOP: FLASH CHROMATOGRAPHY. [Link]

  • Unknown. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?[Link]

  • Unknown. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation.

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Synlett. (2011). Recyclable Catalysts for Suzuki–Miyaura Cross-Coupling Reactions at Ambient Temperature Based on a Simple Merrifield Resin Supported Phenanthroline–Palladium(II) Complex. [Link]

  • Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Waters Corporation. (2025). LC Purification Troubleshooting Guide. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. [Link]

Sources

effect of ligands on the efficiency of (4-methoxyphenyl)borane reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TICKET-4MPB-LIGAND-OPT Subject: Optimization of Ligand Effects on (4-Methoxyphenyl)boronic Acid Efficiency Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Diagnostic Workflow

User Context: You are utilizing (4-methoxyphenyl)boronic acid (or its pinacol ester) in metal-catalyzed cross-coupling reactions (primarily Suzuki-Miyaura). The Challenge: The 4-methoxy group is a strong Electron Donating Group (EDG). While it makes the aryl ring nucleophilic, it renders the boron center less Lewis acidic compared to electron-deficient variants. This slows down the transmetallation step, increasing the residence time of the intermediate and making the system prone to protodeboronation (hydrodeboronation).

Immediate Action: Use the diagnostic tree below to identify your specific failure mode before selecting a ligand.

TroubleshootingFlow Start Start: Low Yield with (4-Methoxyphenyl)borane CheckByprod Analyze Crude Mixture (LCMS / NMR) Start->CheckByprod Anisole Major Byproduct: Anisole (Ar-H) CheckByprod->Anisole De-boronated species Homocouple Major Byproduct: 4,4'-Dimethoxybiphenyl CheckByprod->Homocouple Dimer formed SM_Remain Unreacted Halide Remains CheckByprod->SM_Remain Stalled reaction Diag_Proto DIAGNOSIS: Protodeboronation Anisole->Diag_Proto Diag_Ox DIAGNOSIS: Oxidative Homocoupling Homocouple->Diag_Ox Diag_Cat DIAGNOSIS: Catalyst Deactivation or Slow Cycle SM_Remain->Diag_Cat Sol_Ligand SOLUTION: Switch to Bulky/e- Rich Ligand (XPhos, SPhos) to speed cycle Diag_Proto->Sol_Ligand Sol_Cond SOLUTION: Use Anhydrous Base (K3PO4) or reduce Temp Diag_Proto->Sol_Cond Sol_Degas SOLUTION: Degas Solvent (Sparge Ar 15 mins) Diag_Ox->Sol_Degas Diag_Cat->Sol_Ligand

Figure 1: Diagnostic logic for identifying reaction failure modes specific to electron-rich boronic acids.

Technical Deep Dive: The Ligand Effect

The efficiency of (4-methoxyphenyl)boronic acid is dictated by the ancillary ligand's ability to modulate the Palladium center's electronics and sterics.

The Mechanistic Bottleneck

In the Suzuki-Miyaura cycle, the transmetallation step involves the transfer of the organic group from Boron to Palladium.

  • Base Activation: The base (e.g., OH⁻) must coordinate to the Boron to form a boronate "ate" complex

    
    .
    
  • The 4-OMe Problem: The methoxy group donates electron density into the ring (resonance), making the Boron atom less electrophilic . This makes the formation of the "ate" complex less favorable and the subsequent transfer to Palladium slower.

  • The Consequence: If transmetallation is slow, the boronic acid sits in the basic solution longer, leading to protodeboronation (yielding anisole).

Ligand Selection Matrix

Use this table to select the correct ligand based on your coupling partner and failure mode.

Ligand ClassSpecific LigandElectronic CharacterSteric BulkRecommended ForMechanism of Action
Triphenylphosphines PPh₃ NeutralLowSimple, non-hindered aryl iodides/bromides.Standard oxidative addition. Often fails for 4-OMe boranes due to slow turnover allowing decomposition.
Bisphosphines dppf NeutralMedium (Large Bite Angle)Aryl triflates or when regioselectivity is key.Large bite angle accelerates reductive elimination; prevents Pd-black precipitation.
Dialkylbiaryl (Buchwald) SPhos Electron-RichHighSterically hindered halides + 4-OMe borane.High electron density facilitates oxidative addition; bulk facilitates reductive elimination.[1]
Dialkylbiaryl (Buchwald) XPhos Electron-RichVery HighChlorides & preventing protodeboronation.Gold Standard. Rapid turnover minimizes the time the boronic acid is exposed to base, outcompeting protodeboronation [1].
NHC Carbenes PEPPSI-IPr Strong

-donor
HighDifficult heteroaryl halides.Extremely stable Pd-NHC bond prevents catalyst death during slow transmetallation steps.

Optimized Experimental Protocols

These protocols are designed to be self-validating . If the color changes described do not occur, abort and check reagent purity.

Protocol A: The "Gold Standard" (XPhos/Pd G3 or G4)

Best for: Aryl chlorides, unreactive bromides, or when protodeboronation (anisole formation) is observed.

Reagents:

  • Aryl Halide (1.0 equiv)[2]

  • (4-Methoxyphenyl)boronic acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (0.02 - 0.05 equiv) [Alternatively:

    
     (0.02 equiv) + XPhos (0.08 equiv)]
    
  • Base:

    
     (3.0 equiv) - Crucial: Use Phosphate over Carbonate for sensitive substrates.
    
  • Solvent: THF:Water (10:1) or Toluene:Water (10:1).

Step-by-Step:

  • Charge Solids: Add aryl halide, boronic acid, base, and Pd catalyst to a vial equipped with a stir bar.

  • Inert Atmosphere: Seal the vial. Evacuate and backfill with Argon (x3). Note: Oxygen promotes homocoupling.

  • Solvent Addition: Add degassed solvent via syringe.

  • Reaction: Heat to 60°C - 80°C.

    • Visual Check: The solution should turn from dark red/purple to a clear orange/brown or black (if Pd precipitates). A persistent bright yellow often indicates unreacted Pd(0) species if using phosphines.

  • Validation: Monitor by LCMS at 1 hour.

    • Success Criteria: >90% conversion of halide. <5% Anisole.

Protocol B: The "General Purpose" (dppf)

Best for: Aryl iodides/bromides where cost is a factor and sterics are minimal.

Reagents:

  • 
     (0.05 equiv)
    
  • 
     (2.0 equiv)[3][4]
    
  • Dioxane:Water (4:1)

Step-by-Step:

  • Combine halide, boronic acid, and base in the vessel.[2]

  • Add solvent and sparge with Nitrogen for 10 minutes. Note: dppf is slowly oxidized by air in solution.

  • Add the Pd catalyst last (it is relatively air stable as a solid but sensitive in solution).

  • Heat to 80°C - 100°C.

    • Troubleshooting: If the reaction turns black (Pd metal crash out) immediately, the ligand is insufficient. Switch to Protocol A.

Visualizing the Pathway

Understanding where the ligand helps is critical for troubleshooting.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Electron-Rich Ligands (XPhos) Accelerate TransMet Transmetallation (Rate Limiting for 4-OMe) OxAdd->TransMet Base + Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex Proto Protodeboronation (Loss of Boron) TransMet->Proto Slow step causes boronate accumulation RedElim->Pd0 Bulky Ligands Accelerate

Figure 2: The Suzuki Catalytic Cycle. Note that for electron-rich boranes, the Transmetallation step (Red) is the danger zone where protodeboronation competes.

Frequently Asked Questions (FAQs)

Q1: Why is my (4-methoxyphenyl)boronic acid turning into anisole? A: This is protodeboronation . The 4-methoxy group makes the aromatic ring electron-rich, facilitating proton attack at the carbon-boron bond (ipso-substitution).

  • Fix: Increase the catalyst activity (switch to XPhos or SPhos) to consume the boronic acid faster than it decomposes. Alternatively, use anhydrous conditions with a base like

    
     or 
    
    
    
    in dry dioxane [2].

Q2: I see a lot of 4,4'-dimethoxybiphenyl. What is happening? A: This is oxidative homocoupling . It requires an oxidant (usually Oxygen) or a specific disproportionation mechanism.

  • Fix: Strictly degas your solvents. Ensure you are not using a large excess of boronic acid (stick to 1.2 equiv). If using Cu co-catalysts, remove them.

Q3: Can I use Pd(PPh3)4 for this reaction? A: You can, but it is risky.


 is prone to oxidation and PPh3 is not bulky enough to force difficult reductive eliminations. For electron-rich boronic acids, PPh3 often results in stalled reactions (60-70% conversion) because the catalyst dies before the slow transmetallation cycle completes.

Q4: Does the choice of base matter for 4-methoxyphenylboronic acid? A: Yes. Strong hydroxide bases (NaOH, KOH) accelerate protodeboronation. Milder bases like


 or 

are preferred. If your substrate is base-sensitive, fluoride sources (

) in anhydrous THF can be used to activate the borane without generating high pH [3].

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopomers, and Kinetic Isotope Effects. Journal of the American Chemical Society, 138(29), 9145–9157.

  • Miyaura, N. (2002). Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides. Topics in Current Chemistry, 219, 11–59.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

Sources

Technical Support Center: A Scientist's Guide to Managing Moisture-Sensitive Borane Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for borane reagents. As a Senior Application Scientist, I understand that the success of your synthesis often hinges on the precise handling of highly reactive materials. Borane reagents are powerful tools in organic chemistry, pivotal in transformations from hydroboration to selective reductions. However, their utility is matched by their sensitivity, particularly to moisture.

This guide is designed for researchers, chemists, and drug development professionals who work with these sensitive compounds. It moves beyond simple instructions to explain the causality behind best practices. Here, you will find field-proven insights and troubleshooting strategies to help you navigate the complexities of borane chemistry, ensuring the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the basis of safe and effective borane reagent handling.

Q1: How can I tell if my borane reagent has degraded? A1: While there may not always be obvious visual signs, a significant decrease in reactivity is the primary indicator of degradation. For solutions like borane-tetrahydrofuran (BH3-THF), which can degrade over time, the most reliable way to assess quality is to determine its molarity via titration before each use, especially with older bottles.[1] Any discoloration or clumping in solid borane reagents may also indicate decomposition.[2]

Q2: What are the optimal storage conditions for borane reagents? A2: Proper storage is critical to maintaining reagent integrity. Borane complexes must always be stored under a dry, inert atmosphere, such as nitrogen or argon.[3][4] For borane-THF (BH3-THF), refrigeration at 0-5°C is recommended to ensure long-term stability.[1][3][4] More stable complexes like borane-dimethyl sulfide (BMS) can often be stored at ambient temperature.[3][4] A crucial step is to allow the reagent bottle to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold surfaces and contaminating the reagent.[1][5]

Q3: Why is a strictly inert atmosphere so critical when working with boranes? A3: An inert atmosphere is non-negotiable for two primary reasons. First, borane reagents react exothermically with atmospheric moisture and oxygen.[3][4] Contact with water leads to hydrolysis, which consumes the reagent and produces flammable hydrogen gas, reducing your yield and creating a safety hazard.[1][6][7] Second, for many applications, especially those involving catalysis, even trace amounts of air or moisture can deactivate the catalyst or generate unwanted side products, compromising the reaction's outcome.[2] Maintaining an inert atmosphere using a glovebox or Schlenk line techniques ensures that the reagent's reactivity is directed solely towards your substrate.[8][9]

Q4: When should I choose Borane-Dimethyl Sulfide (BMS) over Borane-THF (BH3-THF)? A4: The choice depends on the specific requirements of your synthesis. BH3-THF is a widely used and effective reagent. However, its stability is limited, and it requires refrigeration for storage.[1][4] BMS is significantly more stable than BH3-THF and can be stored at room temperature.[3] It is also available in higher concentrations.[1] For reactions requiring higher temperatures or prolonged reaction times where reagent stability is a primary concern, BMS is often the superior choice.

Q5: What are the most critical personal safety precautions when handling boranes? A5: Safety must be paramount. Always handle borane reagents in a well-ventilated fume hood.[6] Essential Personal Protective Equipment (PPE) includes chemical-resistant gloves (nitrile or neoprene are often recommended), safety goggles to protect from splashes, and a flame-resistant lab coat.[6][10][11] Be aware that many borane derivatives are pyrophoric (ignite spontaneously in air), especially in pure form or at high concentrations.[3][7] Always have appropriate fire-extinguishing equipment nearby (such as a dry powder extinguisher) and never use water on a borane-related fire, as it will react violently.[12]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue: My reaction is sluggish, or the yield is significantly lower than expected.

  • Possible Cause 1: Degraded Borane Reagent.

    • Explanation: The most common culprit for low yields is a reagent that has lost its potency. Borane solutions, especially BH3-THF, have a finite shelf life and are susceptible to degradation if not stored perfectly.[1] The molarity stated on the bottle may no longer be accurate.

    • Solution:

      • Verify Reagent Activity: Before starting your experiment, determine the precise concentration of the borane solution via titration. This is the most direct way to ensure you are using the correct stoichiometry.[1]

      • Use a Fresh Bottle: If in doubt, use a new, unopened bottle of reagent from a reputable supplier.

      • Consider a More Stable Alternative: For demanding applications, switch to a more robust reagent like borane-dimethyl sulfide (BMS).[1]

  • Possible Cause 2: Presence of Moisture in the Reaction.

    • Explanation: Boranes react rapidly with water.[6][7] Any moisture present in your solvents, on your glassware, or within your starting materials will consume the borane reagent, effectively reducing the amount available for your desired reaction.

    • Solution:

      • Rigorously Dry Solvents: Ensure all solvents are anhydrous. Use freshly distilled solvents from an appropriate drying agent or pass them through an activated alumina column.[2][13] Store dried solvents over activated molecular sieves (3Å or 4Å).[14][15]

      • Prepare Glassware Properly: All glassware must be meticulously dried immediately before use, either by oven-drying overnight (>125°C) or by flame-drying under a stream of inert gas.[1][16][17]

      • Maintain a Strict Inert Atmosphere: Use standard Schlenk line or glovebox techniques to prevent any ingress of atmospheric moisture during the reaction setup and execution.[2][8][9]

`dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} ` Caption: Troubleshooting workflow for low reaction yield.

Issue: I observe excessive and uncontrolled gas evolution upon adding the borane reagent.

  • Possible Cause: Reaction with Protic Contaminants or Substrates.

    • Explanation: Borane reagents react with any available protic source (like water or alcohols) to produce hydrogen gas.[1][7] If this reaction is vigorous, it indicates a significant contamination issue. Additionally, unprotected protic functional groups on your substrate (e.g., acids, alcohols, amines) will also react with the borane.

    • Solution:

      • Verify Anhydrous Conditions: Double-check that all solvents, reagents, and glassware are completely dry.

      • Review Substrate Compatibility: Ensure your starting material does not contain unprotected functional groups that will react with the borane. If necessary, use a protecting group strategy.

      • Control the Addition: Add the borane reagent slowly and dropwise, preferably with the reaction flask cooled in an ice bath (0°C). This helps to manage the rate of reaction and dissipate any heat generated.[1]

Data Summaries

Table 1: Comparison of Common Borane Reagents

ReagentFormulaFormStabilityStorageKey Advantages
Borane-TetrahydrofuranBH₃·THF1M Solution in THFLimited, degrades over time[1]0-5°C under N₂/Ar[1][4]Widely used, well-documented reactivity.
Borane-Dimethyl SulfideBH₃·SMe₂Neat liquid or solutionHigh, more stable than BH₃·THF[1][3]Room temp. under N₂/Ar[3][4]Higher concentration, better thermal stability.
N,N-Diethylaniline-BoraneBH₃·Et₂NPhSolidHighRoom temp. under N₂/Ar[3][4]Solid, easy to handle, stable.

Table 2: Recommended Drying Agents for Common Solvents in Borane Chemistry

SolventPrimary Drying AgentNotes
Tetrahydrofuran (THF)Activated Alumina / 3Å Molecular SievesPassing THF through a column of activated alumina is a rapid and effective drying method.[15][18] For storage, use 3Å molecular sieves.[15][18]
Dichloromethane (DCM)Calcium Hydride (CaH₂)Distillation from CaH₂ is highly effective.[15][18] Alternatively, passing through activated alumina works well.[15]
TolueneSodium/BenzophenoneThe classic method for achieving very low water content. Requires careful handling.
Diethyl EtherSodium/BenzophenoneSimilar to toluene; highly effective but requires stringent safety precautions.

Experimental Protocols

These protocols provide a self-validating system for handling moisture-sensitive borane reagents.

Protocol 1: Setting Up a Reaction Under an Inert Atmosphere

This protocol details the essential steps for creating an air- and moisture-free reaction environment using a Schlenk line.

  • Glassware Preparation: Oven-dry all glassware (reaction flask, addition funnel, condenser, etc.) and stir bar at >125°C for at least 4 hours (or overnight).[16][17]

  • Assembly: While still hot, assemble the glassware. Lightly grease all ground-glass joints. Immediately attach the apparatus to a Schlenk line.

  • Purge and Refill: Evacuate the assembled glassware under vacuum for 5-10 minutes to remove air and adsorbed water. Refill the system with a positive pressure of dry, inert gas (argon or nitrogen). Repeat this vacuum/refill cycle at least three times to ensure a completely inert atmosphere.[9]

  • Maintain Positive Pressure: Leave the flask under a positive pressure of inert gas, which can be visualized with an oil bubbler attached to the Schlenk line manifold.[16] The setup is now ready for the addition of solvents and reagents.

`dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

} ` Caption: Experimental workflow for inert atmosphere setup.

Protocol 2: Transfer of Borane Reagent from a Sure/Seal™ Bottle

This protocol outlines the standard procedure for safely withdrawing a moisture-sensitive borane reagent using a syringe.[1][16]

  • Prepare Syringe: Oven-dry the syringe and needle. After cooling, flush the syringe multiple times with dry nitrogen or argon.

  • Pressurize Bottle: Puncture the septum of the Sure/Seal™ bottle with a needle connected to a source of inert gas to create a slight positive pressure.

  • Withdraw Reagent: Insert the prepared syringe needle through the septum into the liquid. Slowly pull back the plunger to draw the desired volume of the reagent. It is good practice to withdraw slightly more than needed.

  • Remove Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles and the excess reagent back into the Sure/Seal™ bottle.[1]

  • Transfer to Reaction: Withdraw the syringe and quickly transfer the reagent to your reaction flask by inserting the needle through the flask's septum and depressing the plunger.

  • Clean Up: Immediately after transfer, quench the residual reagent in the syringe by drawing up a suitable solvent like isopropanol, followed by water and acetone rinses.[1][19]

Protocol 3: Safe Quenching of Excess Borane Reagent

This protocol details the safe destruction of unreacted borane at the end of a reaction.

  • Cool the Reaction: Cool the reaction flask to 0°C using an ice bath. This is critical to control the exothermicity of the quenching process.[1]

  • Slow Addition of Quenching Agent: While stirring vigorously under an inert atmosphere, slowly and dropwise add a less reactive alcohol like isopropanol or methanol.[1][12]

  • Monitor Gas Evolution: Add the quenching agent at a rate that maintains a controllable level of hydrogen gas evolution. If frothing becomes too vigorous, stop the addition until it subsides.[1] The evolved hydrogen must be safely vented into a fume hood.[3][4]

  • Complete the Quench: Once the initial vigorous reaction has ceased, water can be slowly added to ensure all residual borane is destroyed.

References

  • Benchchem. (n.d.). Technical Support Center: Managing Moisture-Sensitive Borane Reagents.
  • Benchchem. (n.d.). Troubleshooting low yields in chlorobis(pentafluorophenyl)borane-mediated reactions.
  • LEAPCHEM. (2025, December 16). What are the safety precautions when handling borane?
  • Benchchem. (n.d.). Technical Support Center: Safe Quenching of Tripropylborane Reactions.
  • Singaram, B., et al. (2019, February 27). Safe Handling of Boranes at Scale. ResearchGate. Retrieved from [Link]

  • Fiveable. (2025, August 15). Inert atmosphere Definition.
  • American Chemical Society. (2006, September 28). Safe Handling of Boranes at Scale.
  • Singaram, B., et al. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development.
  • Benchchem. (n.d.). Troubleshooting low yields in the synthesis of Isopinocampheol.
  • Sciencemadness Wiki. (2023, July 25). Drying solvents.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - Borane-tetrahydrofuran complex.
  • ECHEMI. (n.d.). Borane SDS, 13283-31-3 Safety Data Sheets.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • Nichols, L. (2022, May 5). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Drying 1-Decanol for Moisture-Sensitive Reactions.
  • The Schlenk Line Survival Guide. (n.d.). Drying Solvents.
  • Reddit. (2017, July 7). How to store temperature and moisture-sensitive compounds? Retrieved from [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]

  • Benchchem. (2026, February 18). The Impact of Purity on Chemical Synthesis: A Focus on Organoboron Reagents.

Sources

Validation & Comparative

The Strategic Advantage of (4-methoxyphenyl)boronic Acid in Modern Cross-Coupling Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of methodologies, palladium-catalyzed cross-coupling reactions have risen to prominence for their efficiency and broad applicability. Central to these transformations is the choice of the organometallic nucleophile. This guide provides an in-depth technical comparison of (4-methoxyphenyl)boronic acid, a key reagent in the Suzuki-Miyaura reaction, against a spectrum of alternative reagents. We will explore the nuanced advantages conferred by the electronic properties of (4-methoxyphenyl)boronic acid and provide a comparative analysis against other boronic acids and alternative classes of organometallic reagents, supported by experimental data and detailed protocols.

The Preeminence of (4-methoxyphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling

(4-Methoxyphenyl)boronic acid has established itself as a preferred reagent in Suzuki-Miyaura cross-coupling reactions for several key reasons, primarily stemming from the electronic influence of its para-methoxy group.[1][2] This electron-donating group plays a crucial role in the reaction mechanism, enhancing the nucleophilicity of the aryl-boron bond and thereby accelerating the rate-determining transmetalation step of the catalytic cycle.[2] This seemingly subtle electronic perturbation translates into tangible advantages in the laboratory, including higher reaction yields, faster reaction times, and the ability to employ lower catalyst loadings, all of which are critical considerations in both academic research and industrial-scale synthesis.[2]

The stability and ease of handling of (4-methoxyphenyl)boronic acid, a characteristic shared by many boronic acids, further contribute to its widespread use. Unlike many other organometallic reagents, it is a stable, crystalline solid that is generally tolerant of air and moisture, simplifying its storage and use in routine synthetic procedures.[3]

Comparative Performance: (4-methoxyphenyl)boronic Acid vs. Alternative Boronic Acids

The electronic nature of the substituents on the arylboronic acid has a profound impact on the efficiency of the Suzuki-Miyaura reaction. While a comprehensive, side-by-side quantitative comparison for the synthesis of a single biaryl product under identical conditions is not extensively documented in a single source, the general principles are well-established and supported by numerous studies.[2][4]

Boronic AcidSubstituent EffectImpact on TransmetalationExpected Yield
(4-methoxyphenyl)boronic acid Electron-donatingAcceleratesHigh
Phenylboronic acidNeutralBaselineGood to High
(4-nitrophenyl)boronic acidElectron-withdrawingDeceleratesModerate to Low

This table illustrates the generally accepted trend in reactivity based on the electronic properties of the substituent on the phenylboronic acid.[2]

The electron-donating methoxy group in (4-methoxyphenyl)boronic acid increases the electron density on the carbon atom attached to the boron, making it a more potent nucleophile and facilitating the transfer of the aryl group to the palladium center during transmetalation. Conversely, electron-withdrawing groups decrease the nucleophilicity of the aryl-boron bond, leading to slower and often less efficient reactions.

A Broader Perspective: Comparison with Other Organometallic Reagents

While the Suzuki-Miyaura reaction is a powerful tool, other cross-coupling methodologies employing different classes of organometallic reagents are also widely used. Each of these alternatives presents a unique set of advantages and disadvantages.

Reagent ClassKey ReactionAdvantagesDisadvantages
Organoborons Suzuki-MiyauraLow toxicity, high functional group tolerance, air and moisture stable, commercially available.[5][6]Can be slower than other methods; requires a base which may not be suitable for all substrates.
Organotins StilleHigh functional group tolerance, mild and neutral reaction conditions, stable reagents.[7][8][9]High toxicity of tin compounds and byproducts, which can be difficult to remove.[3][5]
Organozincs NegishiHighly reactive, often leading to faster reactions and higher yields, even with challenging substrates.[5]Moisture sensitive, lower functional group tolerance, often require in-situ preparation.[5][10]
Organomagnesiums KumadaLow cost of magnesium, well-established procedures.[11]Highly reactive, sensitive to moisture and acidic protons, limited functional group tolerance.[5][12]
Organosilanes Hiyama-DenmarkLow toxicity, stable reagents, environmentally benign byproducts.[13]Often requires an activating agent (e.g., fluoride or a strong base).[14]
Experimental Snapshot: Suzuki vs. Stille Coupling for Diazocine Functionalization

A direct comparison in the synthesis of functionalized diazocines highlights the practical differences between Suzuki and Stille couplings. In the reaction with 4-bromoanisole, both methods provided high yields, with the Suzuki coupling showing a slight advantage. However, for other substrates, particularly certain heterocycles, the Stille coupling demonstrated superior performance.[15]

Coupling PartnerStille Coupling Yield (%)Suzuki Coupling Yield (%)
4-bromoanisole9095
1-bromo-4-nitrobenzene8980
2-bromothiophene9466

Data from the coupling of a stannylated and borylated diazocine, respectively, with various aryl bromides.[15]

Experimental Workflows and Methodologies

The choice of reagent inherently dictates the experimental protocol. Below are representative workflows for the major cross-coupling reactions discussed.

Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Aryl Halide, (4-methoxyphenyl)boronic acid, Pd Catalyst, Ligand, and Base solvent Add Solvent (e.g., Toluene/Water) reagents->solvent In reaction vessel degas Degas mixture (e.g., Ar sparging) heat Heat to reaction temperature (e.g., 80-110 °C) degas->heat monitor Monitor progress (TLC, GC/LC-MS) heat->monitor cool Cool to RT extract Aqueous workup and extraction cool->extract purify Column chromatography extract->purify

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycles: A Mechanistic Comparison

The underlying mechanisms of these cross-coupling reactions share a common framework but differ in the nature of the transmetalation step.

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura cluster_stille Stille cluster_negishi Negishi S_Pd0 Pd(0)L_n S_PdII Ar-Pd(II)-X L_n S_Pd0->S_PdII Oxidative Addition (Ar-X) S_Trans Ar-Pd(II)-Ar' L_n S_PdII->S_Trans Transmetalation (Ar'-B(OH)2, Base) S_Trans->S_Pd0 Reductive Elimination S_Prod S_Prod S_Trans->S_Prod Ar-Ar' St_Pd0 Pd(0)L_n St_PdII Ar-Pd(II)-X L_n St_Pd0->St_PdII Oxidative Addition (Ar-X) St_Trans Ar-Pd(II)-Ar' L_n St_PdII->St_Trans Transmetalation (Ar'-SnR3) St_Trans->St_Pd0 Reductive Elimination St_Prod St_Prod St_Trans->St_Prod Ar-Ar' N_Pd0 Pd(0)L_n N_PdII Ar-Pd(II)-X L_n N_Pd0->N_PdII Oxidative Addition (Ar-X) N_Trans Ar-Pd(II)-Ar' L_n N_PdII->N_Trans Transmetalation (Ar'-ZnX) N_Trans->N_Pd0 Reductive Elimination N_Prod N_Prod N_Trans->N_Prod Ar-Ar'

Caption: Simplified catalytic cycles for Suzuki, Stille, and Negishi cross-coupling reactions.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using (4-methoxyphenyl)boronic acid

This protocol is a representative procedure for the synthesis of 4-methoxy-2'-methylbiphenyl.[16]

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and magnetic stirrer, combine o-tolylboronic acid (73.6 mmol), 4-iodoanisole (71.8 mmol), and acetone (200 mL).

  • Base and Catalyst Preparation: In separate flasks, dissolve potassium carbonate (180 mmol) in water (200 mL) and palladium acetate (0.02 mmol) in acetone (10 mL).

  • Degassing: Thoroughly degas all three solutions by four freeze-pump-thaw cycles.

  • Reaction Initiation: Under an argon atmosphere, add the carbonate and catalyst solutions to the reaction flask via cannula.

  • Reaction Execution: Apply three additional freeze-pump-thaw cycles to the biphasic mixture. Heat the reaction to reflux under a positive argon pressure for 2 hours.

  • Workup: After cooling, extract the mixture with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, and dry over magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the resulting oil by distillation to yield the product.

Protocol 2: Stille Coupling using an Organotin Reagent

This is a general procedure for the Stille coupling of an aryl bromide with an organotin reagent.[7]

  • Reaction Setup: In a dry Schlenk tube under an argon atmosphere, combine the aryl bromide (1.0 equiv), the organotin reagent (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (1.2 equiv) in toluene (10 volumes).

  • Degassing: Degas the mixture thoroughly.

  • Reaction Execution: Heat the mixture to 100 °C for 2 hours under a nitrogen atmosphere.

  • Workup: Cool the reaction and concentrate under reduced pressure. Add 2N HCl and stir for 2 hours. Extract the aqueous mixture with ethyl acetate.

  • Purification: Dry the organic layer, concentrate, and purify the residue by silica gel column chromatography. To remove tin byproducts, wash the crude mixture with a saturated aqueous solution of KF.

Protocol 3: Negishi Coupling using an Organozinc Reagent

The following is a general protocol for a Negishi coupling reaction.[17]

  • Catalyst Pre-formation (Optional): In a Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (e.g., 2,3'-bipyridine, 1-5 mol%) in a minimal amount of anhydrous solvent. Stir for 15-30 minutes.

  • Reactant Addition: To the catalyst mixture, add the aryl bromide (1.0 equiv) and additional anhydrous solvent.

  • Reaction Initiation: Slowly add the organozinc reagent (1.1-1.5 equiv) to the reaction mixture at room temperature.

  • Reaction Execution: Heat the mixture to the desired temperature (room temperature to 100 °C) and stir until completion, monitoring by TLC or GC-MS.

  • Quenching and Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Conclusion

(4-Methoxyphenyl)boronic acid offers a distinct advantage in Suzuki-Miyaura cross-coupling reactions due to the accelerating effect of its electron-donating methoxy group on the rate-determining transmetalation step. This leads to higher yields and milder reaction conditions compared to unsubstituted or electron-deficient boronic acids. When compared to other classes of organometallic reagents, boronic acids, in general, provide a superior balance of reactivity, stability, low toxicity, and broad functional group tolerance, making them a preferred choice in many synthetic applications, particularly in the pharmaceutical industry. While alternatives like Stille and Negishi reagents can offer advantages in specific contexts, such as for particularly challenging substrates, the inherent toxicity of organotins and the sensitivity of organozincs often make the Suzuki-Miyaura reaction, especially with activated reagents like (4-methoxyphenyl)boronic acid, the more practical and sustainable choice.

References

  • Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. PMC.
  • Triethylboroxine vs. Boronic Acids: A Comparative Guide for Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
  • Suzuki-Miyaura cross-coupling reactions of various boronic acids with different aryl halides catalysed by Na2[Pd(dPhHSS)].
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Negishi coupling. Wikipedia.
  • Hiyama coupling. Wikipedia.
  • ChemInform Abstract: Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl/Heteroaryl Halides Using Pd-PEPPSI-IPent.
  • Stille Coupling. Organic Synthesis. [Link]

  • 4-methoxy-2'-methylbiphenyl. Organic Syntheses Procedure.
  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
  • A Comparative Analysis of Suzuki and Stille Coupling for the Synthesis of Benzyl (4-arylcyclohexyl)
  • Stille vs.
  • Negishi Coupling. Organic Chemistry Portal. [Link]

  • Hiyama-Denmark Coupling. Organic Chemistry Portal. [Link]

  • 4-methoxy-2'-methylbiphenyl. Organic Syntheses. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
  • Negishi or Suzuki–Miyaura Pd-Catalyzed Cross-Coupling Reaction: Which Reaction Mechanism is Ahead for the Formation of Well-Known Anticancer Drug Combretastatin A-4 Analogue?.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Application Notes and Protocols for Negishi Coupling Utilizing 2,3'-Bipyridine Ligands. Benchchem.
  • A Comparative Guide to the Synthesis of 3-Vinylphenyl Compounds: Grignard Reagent vs.
  • The Negishi Cross-Coupling Reaction. Denmark Group.
  • Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. NSF Public Access Repository.
  • Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. PMC.
  • Advancing total synthesis through the Stille cross-coupling: recent innov
  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia.
  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applic
  • Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. Acme Bioscience. [Link]

  • Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene...
  • Why does my professor use a Suzuki reaction here as opposed to a Grignard a reagent with a benzene attached after the addition of the Pd(0)? Is there a difference or is it two ways of doing the same thing?. Reddit.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
  • The Mechanisms of the Stille Reaction. University of Windsor.
  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
  • Suzuki Coupling at Clariant: tailor-made solutions for scalable processes.

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Comparative Guide: Spectroscopic Validation of (4-Methoxyphenyl)boronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of spectroscopic methods for validating the outcome of reactions involving (4-methoxyphenyl)boronic acid (4-MPBA) . While often colloquially referred to as "(4-methoxyphenyl)borane" in reagent inventories, the active species is typically the boronic acid or its ester.

The primary case study utilized here is the Suzuki-Miyaura cross-coupling , the most prevalent transformation for this reagent in drug discovery. We compare Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared Spectroscopy (FT-IR) based on structural certainty, sensitivity, and throughput.

Method Comparison Matrix
FeatureNMR (

H,

B)
LC-MS (ESI) FT-IR
Primary Utility Structural Elucidation & PurityTrace Quantitation & KineticsRapid Raw Material ID
Structural Certainty High (Gold Standard)Medium (m/z only)Low (Functional Group only)
Sensitivity Low (mM range)High (pg/mL range)Medium
Key Marker Boron hybridization shift (

B)
[M-H]

ion stability
B-O stretch (~1350 cm

)
Throughput Low (mins/sample)High (secs/sample)High (secs/sample)

Part 1: Scientific Context & Reactivity

(4-Methoxyphenyl)boronic acid is a para-substituted electron-rich aryl boronate.[1] Its reactivity is governed by the equilibrium between the free boronic acid, the boroxine (anhydride trimer), and the tetrahedral boronate "ate" complex formed upon base activation.

Critical Mechanism: In a Suzuki coupling, the boronic acid must first convert to a hydroxyboronate anion (


 hybridized) to facilitate transmetallation onto the Palladium(II) center. Monitoring this coordination change is the most definitive way to verify reaction activation.
Visualization: Reaction Mechanism & Analytical Targets

The following diagram outlines the catalytic cycle with specific spectroscopic checkpoints.

SuzukiMechanism cluster_analysis Spectroscopic Checkpoints Start 4-MPBA (sp2) (Reactant) AteComplex Boronate 'Ate' Complex (sp3 Intermediate) Start->AteComplex 11B NMR Shift (30 -> 2 ppm) Base Base Activation (OH- / CO3--) Base->AteComplex Transmetal Transmetallation (Pd-Ar Species) AteComplex->Transmetal Rate Limiting Step Product Biaryl Product (C-C Bond Formed) Transmetal->Product 1H NMR (OMe Shift)

Caption: Mechanistic pathway highlighting the critical shift from sp2 to sp3 hybridization detectable via Boron NMR.

Part 2: Detailed Comparative Analysis

Method A: Nuclear Magnetic Resonance (NMR) - The Structural Truth

NMR is the only method that definitively distinguishes between the boronic acid, the boroxine impurity, and the coupled product without derivatization.

  • Protocol: Dissolve ~10 mg of crude mixture in DMSO-

    
     or CD
    
    
    
    OD. Avoid CDCl
    
    
    for
    
    
    B if possible, as boronic acids can dehydrate to boroxines in non-polar solvents, complicating the spectrum.
  • 
    B NMR (128 MHz):  This is the specific probe for the boron center.
    
    • Starting Material (4-MPBA): Resonates at ~29.0 ppm (broad singlet).

    • Boroxine (Impurity): Shifts slightly downfield to ~33.0 ppm .

    • Product: Silent . The disappearance of the boron signal confirms full consumption.

  • 
    H NMR (400 MHz): 
    
    • Diagnostic Handle: The methoxy (-OCH

      
      ) singlet.
      
    • Shift Logic: In 4-MPBA, the OMe signal appears at 3.74 ppm . Upon coupling to an electron-withdrawing partner (e.g., forming 4-acetyl-4'-methoxybiphenyl), this singlet shifts downfield (e.g., to 3.85 ppm ) due to the extended conjugation.

    • Aromatic Region: Look for the collapse of the AA'BB' system of the boronic acid and the emergence of new doublet pairs corresponding to the biaryl system.

Method B: LC-MS (Electrospray Ionization) - High Sensitivity

Mass spectrometry is superior for quantifying trace starting material remaining in the final product (genotoxic impurity analysis).

  • Ionization Challenge: Boronic acids are notoriously difficult to ionize in positive mode (

    
    ) because they are Lewis acids, not bases.
    
  • Protocol: Use ESI Negative Mode (

    
    ) .[2]
    
  • Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid or Ammonium Acetate.

  • Key Observations:

    • 4-MPBA (

      
      ):  Look for 
      
      
      
      151.1 (
      
      
      ).
    • Artifacts: You may observe ions corresponding to the boroxine (trimer minus 3 H

      
      O) or methanol adducts (
      
      
      
      ) if MeOH is used as the solvent.
    • Product: Standard positive mode (

      
      ) is usually sufficient for the biaryl product.
      
Method C: FT-IR Spectroscopy - The "Quick Check"

IR is best used for raw material verification or checking for gross failure (e.g., did I actually add the boronic acid?).

  • Diagnostic Bands:

    • B-O Stretching: Strong, broad absorption at 1380–1310 cm

      
       .
      
    • O-H Stretching: Broad band at 3200–3400 cm

      
        (indicative of the acid, disappears if dehydrated to boroxine).
      
  • Outcome Validation: Successful reaction is indicated by the disappearance of the B-O stretch and the appearance of vibrational modes associated with the new coupling partner (e.g., C=O stretch if coupling with a ketone).

Part 3: Experimental Protocol & Data Summary

Protocol: Suzuki Coupling of 4-MPBA with 4-Bromoacetophenone

This protocol includes built-in spectroscopic checkpoints.

Reagents:

  • (4-Methoxyphenyl)boronic acid (1.2 equiv)[3]

  • 4-Bromoacetophenone (1.0 equiv)

  • Pd(dppf)Cl

    
     (3 mol%)
    
  • K

    
    CO
    
    
    
    (2.0 equiv)[3]
  • Solvent: Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Pre-Reaction Check (FT-IR): Run IR on the solid 4-MPBA. Ensure strong band at ~1350 cm

    
     (B-O). If absent, reagent may be decomposed.
    
  • Activation: Dissolve 4-MPBA and Base in solvent. Stir 10 mins.

    • Checkpoint: Take aliquot for

      
      B NMR.[4][5] Signal should shift from ~29 ppm (sp2) to ~2-5 ppm (sp3 "ate" complex). If not, base is inactive or solvent is too dry.
      
  • Catalysis: Add Aryl Halide and Pd catalyst. Heat to 80°C for 4 hours.

  • Completion Check (LC-MS): Sample 5 µL into MeOH. Run ESI(-).[2]

    • Target: Absence of

      
       151 (Boronic acid).
      
    • Target: Presence of Product peak in ESI(+).

  • Workup: Extract with EtOAc, wash with brine, dry.

  • Final Validation (

    
    H NMR):  Dissolve purified solid in CDCl
    
    
    
    .
    • Target: Integrate OMe singlet (3.85 ppm) vs Acetyl singlet (2.60 ppm). Ratio should be 1:1 (3H:3H).

Data Summary Table
Compound Species

H NMR (OMe)

B NMR
MS Ion (ESI-)IR Key Band
(4-Methoxyphenyl)boronic acid 3.74 ppm (s)29.0 ppm151.1 [M-H]

1340 cm

(B-O)
Boroxine (Anhydride) 3.76 ppm (s)33.0 ppm419.2 [M-H]

650-700 cm

Boronate "Ate" Complex N/A (Dynamic)~2-5 ppmN/AN/A
Biaryl Product ~3.85 ppm (s)Silent Product MassAbsent

Part 4: Analytical Decision Workflow

Use this decision tree to select the correct analytical technique based on the reaction stage.

DecisionTree Start Crude Reaction Mixture QuickCheck Is the reaction done? Start->QuickCheck StructureCheck Did I make the right molecule? Start->StructureCheck PurityCheck Is it pure enough for Bioassay? Start->PurityCheck TLC TLC / UV (Qualitative) QuickCheck->TLC < 5 mins LCMS LC-MS (ESI+/-) (High Sensitivity) QuickCheck->LCMS High Throughput NMR 1H & 11B NMR (Structural Certainty) StructureCheck->NMR Gold Standard PurityCheck->LCMS Trace Impurities qNMR qNMR w/ Internal Std (Absolute Purity) PurityCheck->qNMR Potency

Caption: Analytical decision matrix for monitoring boronic acid couplings.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard Reference Text).
  • Storey, C. M., et al. (2011). Automation of Suzuki–Miyaura cross-coupling reactions. Chemical Society Reviews, 40, 5084-5121. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Detailed NMR shift data for boron species). Link

  • SDBS Database. (2024). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (Source for specific IR/NMR shifts of 4-methoxyphenylboronic acid). Link

Sources

A Senior Application Scientist's Guide to Assessing Stereoselectivity with Chiral Borane Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, achieving precise stereochemical control is not merely an academic exercise—it is a fundamental requirement for creating safe and efficacious molecules. Chiral borane reagents represent a cornerstone of modern asymmetric synthesis, offering a versatile and highly effective toolkit for establishing stereocenters with predictable and often exceptional levels of control.

This guide provides an in-depth comparison of the leading classes of chiral borane reagents. We will move beyond simple protocols to explore the mechanistic underpinnings that govern their stereoselectivity, present comparative experimental data, and offer field-proven insights to help you select the optimal reagent system for your specific synthetic challenge.

Part 1: Asymmetric Reduction of Prochiral Ketones: A Tale of Two Strategies

The enantioselective reduction of a prochiral ketone to a chiral secondary alcohol is one of the most common and critical transformations in organic synthesis. The core challenge lies in controlling the facial selectivity of hydride delivery to the carbonyl group.[1] Chiral borane systems achieve this by creating diastereomeric transition states, making one pathway significantly more favorable. Two primary strategies have emerged: catalytic reduction with oxazaborolidines and stoichiometric reduction with terpene-derived boranes.

The Gold Standard: Corey-Bakshi-Shibata (CBS) Catalytic Reduction

The development of chiral oxazaborolidine catalysts, pioneered by Itsuno and extensively developed by Corey, Bakshi, and Shibata, revolutionized asymmetric ketone reduction.[1][2] These catalysts, used in substoichiometric amounts with a borane source (e.g., BH₃·THF or BH₃·SMe₂), deliver consistently high enantioselectivity across a vast range of substrates.[3][4]

Causality of Stereoselection: The predictability and high fidelity of the CBS reduction stem from a well-defined, chair-like six-membered transition state.[1][4] The mechanism involves:

  • Catalyst-Borane Complexation: Borane coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor and simultaneously increases the Lewis acidity of the endocyclic boron atom.[2][4]

  • Ketone Coordination: The prochiral ketone coordinates to the now highly Lewis-acidic endocyclic boron. Steric interactions dictate that the ketone binds with its larger substituent (R_L) oriented away from the bulky group on the catalyst.

  • Intramolecular Hydride Transfer: The activated hydride is delivered from the external borane to one specific face of the carbonyl carbon, guided by the rigid, pre-organized transition state.[1]

This elegant mechanism ensures that the stereochemical outcome is dictated by the catalyst's chirality, making it a reliable and predictable tool.

CBS_Catalytic_Cycle cluster_cycle CBS Catalytic Cycle catalyst CBS Catalyst (1) complex2 Catalyst-Borane Complex (2) catalyst->complex2 + BH₃ complex3 Ternary Complex (Ketone Coordinated) complex2->complex3 + Ketone (R₂C=O) product_complex Alkoxyborane Complex complex3->product_complex Hydride Transfer (Stereodetermining Step) product_complex->catalyst Product Release + BH₃ alcohol Chiral Alcohol product_complex->alcohol Workup borane Borane Source (BH₃·THF) borane->catalyst ketone Prochiral Ketone ketone->complex2 Hydroboration_TS cluster_favored Favorable Transition State (Ipc₂BH) cluster_disfavored Disfavored Transition State TS_F [Alkene-Borane Complex] Approach_F Alkene approaches from least hindered face TS_F->Approach_F Steric Interaction: Small group on alkene points toward bulky Ipc group Outcome_F Leads to Major Enantiomer Approach_F->Outcome_F TS_D [Alkene-Borane Complex] Approach_D Alkene approaches from more hindered face TS_D->Approach_D Severe Steric Clash: Large group on alkene points toward bulky Ipc group Outcome_D Leads to Minor Enantiomer Approach_D->Outcome_D Zimmerman_Traxler Zimmerman-Traxler Transition State for Allylboration TS Chair-like 6-Membered RingB(Ipc)₂OC(R_L)(H)CC||CSubstituents in Equatorial PositionsR_L(from aldehyde) and(Ipc)₂(from borane)      occupy equatorial sites to minimize 1,3-diaxial interactions.      This locks the conformation and dictates facial selectivity.    

Caption: The Zimmerman-Traxler model explains the high stereoselectivity of allylboration.

Comparative Performance: Asymmetric Allylboration of Aldehydes
AldehydeReagentProduct % eeReference
Acetaldehyde B-Allyldiisopinocampheylborane93%
Benzaldehyde B-Allyldiisopinocampheylborane96%
Acrolein B-Allyldiisopinocampheylborane94%
Acetaldehyde B-Methallyldiisopinocampheylborane90%

Part 4: A Self-Validating System: Experimental Protocols and Optimization

Achieving the high levels of stereoselectivity reported in the literature requires rigorous experimental technique. The protocols described here should be treated as self-validating systems where careful execution is paramount.

Protocol: Catalytic Asymmetric Reduction of Acetophenone via CBS Method[1]
  • System Preparation: All glassware must be flame-dried or oven-dried and assembled hot under a positive pressure of inert gas (Argon or Nitrogen). Anhydrous solvents are critical. *[4] Catalyst Formation (In Situ): To a flame-dried flask, add (S)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.10 equivalents). Dissolve in anhydrous tetrahydrofuran (THF).

  • Borane Addition: Add borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (0.6 - 1.0 equivalents) to the catalyst solution at room temperature.

  • Substrate Addition: Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C). Add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise over 10-15 minutes to maintain the temperature.

  • Reaction Monitoring: Stir the reaction and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quench: Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of methanol.

  • Workup and Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess (% ee) of the purified 1-phenylethanol by chiral HPLC or chiral GC analysis.

Troubleshooting and Optimization Workflow

Low stereoselectivity is a common issue that can almost always be traced back to specific experimental parameters.

Troubleshooting_Workflow start Problem: Low % ee or % de q1 Are reagents & solvents strictly anhydrous? start->q1 fix1 Purify/dry solvents. Use fresh, high-purity borane source & catalyst. q1->fix1 No q2 Is reaction temperature optimized? q1->q2 Yes a1_yes Yes a1_no No fix1->start fix2 Decrease temperature in increments (e.g., RT -> 0°C -> -20°C -> -78°C). Monitor reaction time. q2->fix2 No q3 Is the chiral purity of the reagent/catalyst verified? q2->q3 Yes a2_yes Yes a2_no No fix2->start fix3 Source reagent from a reputable supplier. For Ipc-boranes, verify purity of starting α-pinene. q3->fix3 No end_ok High Stereoselectivity Achieved q3->end_ok Yes a3_yes Yes a3_no No fix3->start

Caption: A logical workflow for troubleshooting low stereoselectivity in borane reactions.

Conclusion

Chiral borane reagents offer a powerful and diverse platform for asymmetric synthesis. The choice of reagent is fundamentally linked to the desired transformation:

  • For ketone reductions , the CBS method offers unparalleled scope and predictability in a catalytic fashion, while stoichiometric reagents like Ipc₂BCl and Alpine-Borane serve as powerful problem-solvers for specific substrate classes.

  • For alkene hydroboration , the choice is dictated by substrate sterics, with Ipc₂BH being ideal for cis-alkenes and IpcBH₂ providing access to chiral alcohols from more hindered trans- and trisubstituted alkenes.

  • For asymmetric allylboration , allyldiisopinocampheylboranes provide a robust and exceptionally selective method for constructing complex chiral homoallylic alcohols.

Success in applying these reagents hinges on understanding the mechanistic principles that drive their selectivity and on maintaining rigorous experimental conditions. By leveraging the comparative data and protocols in this guide, researchers can confidently select and implement the optimal chiral borane strategy to achieve their synthetic goals.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Enantioselective Cobalt-Catalyzed Hydroboration of Fluoroalkyl-Substituted Alkenes to Access Chiral Fluoroalkylboronates. (2022). Journal of the American Chemical Society. [Link]

  • Brown, H. C. (1989). The boron approach to asymmetric synthesis. Pure and Applied Chemistry, 61(10), 1757-1768. [Link]

  • Morken, J. P., et al. (2012). Enantioconvergent Hydroboration of a Racemic Allene: Enantioselective Synthesis of (E)-δ-Stannyl-anti-Homoallylic Alcohols via Aldehyde Crotylboration. PMC. [Link]

  • NRO Chemistry. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

  • Making Molecules. (2023). Asymmetric Hydroboration. [Link]

  • Ramachandran, P. V. (2002). Stereoselective allylboration using (B)-γ- alkoxyallyldiisopinocampheylboranes: highly selective reactions for organic synthesis. Semantic Scholar. [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • Brown, H. C., & Singaram, B. (1984). Hydroboration. 68. Chiral synthesis via organoboranes. 1. A simple procedure to achieve products of essentially 100% optical purity in hydroboration of alkenes with monoisopinocampheylborane. Journal of the American Chemical Society, 106(6), 1797–1800. [Link]

  • ResearchGate. (2025). Chiral boronates—versatile reagents in asymmetric synthesis. [Link]

  • SCI. (2009). Boron Reagents for Asymmetric Synthesis. [Link]

  • Brown, H. C., & Singaram, B. (1988). Substitution with retention in organoboranes and utilization of the phenomenon for a general synthesis of pure enantiomers. Accounts of Chemical Research, 21(8), 287-293. [Link]

  • Brown, H. C., et al. (1986). Chiral synthesis via organoboranes. 6. Asymmetric allylboration via chiral allyldialkylboranes. Synthesis of homoallylic alcohols with exceptionally high enantiomeric excess. The Journal of Organic Chemistry, 51(4), 4296-4303. [Link]

  • Brown, H. C., Jadhav, P. K., & Bhat, K. S. (1986). Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Journal of the American Chemical Society, 107(8), 2564-2569. [Link]

  • Soai, K., et al. (1987). Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. Journal of the Chemical Society, Chemical Communications, (13), 982-983. [Link]

  • Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345. [Link]

  • Reagents.acsgcipr.org. Stoichiometric Boron Reagents. [Link]

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A Researcher's Guide to the Theoretical Landscape of (4-methoxyphenyl)borane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is not merely academic—it is fundamental to innovation. (4-methoxyphenyl)borane and its derivatives, such as the corresponding boronic acid, are pivotal reagents in modern organic synthesis, particularly in the construction of complex molecular architectures through reactions like the Suzuki-Miyaura cross-coupling.[1][2] The efficiency, selectivity, and overall success of these reactions are governed by the fleeting, high-energy transition states that connect reactants to products.

This guide provides a comparative analysis of theoretical approaches used to elucidate these critical transition states. We will move beyond a simple inventory of methods to discuss the causality behind computational choices, offering a framework for designing and interpreting theoretical studies on (4-methoxyphenyl)borane and related organoboron compounds.

The Central Role of Transition State Theory in Borane Chemistry

A chemical reaction progresses along a potential energy surface, with reactants and products residing in energy minima. The path between them invariably crosses an energy maximum, a first-order saddle point known as the transition state (TS).[3] The Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state, is the primary determinant of the reaction rate.[4] Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to locate and characterize these transition states, providing insights that are often inaccessible through experimental means alone.[1][3][5]

A typical computational workflow for transition state analysis involves:

  • Geometry Optimization: Finding the minimum energy structures of reactants, products, and any intermediates.

  • Transition State Location: Employing algorithms to find the saddle point on the potential energy surface connecting reactants and products.

  • Frequency Calculation: Verifying a located TS by ensuring it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.[3]

  • Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the reaction path from the transition state downhill to confirm it connects the intended reactants and products.[3]

G cluster_workflow Computational Workflow for TS Analysis mol_build 1. Molecular Structure Input (Reactants, Products) geom_opt 2. Geometry Optimization (Energy Minimization) mol_build->geom_opt ts_search 3. Transition State Search (Saddle Point Location) geom_opt->ts_search freq_calc 4. Frequency Calculation (TS Verification - 1 Imaginary Freq.) ts_search->freq_calc irc_calc 5. IRC Calculation (Reaction Path Confirmation) freq_calc->irc_calc analysis 6. Energetic & Structural Analysis (Activation Barriers, Geometries) irc_calc->analysis

Caption: A generalized workflow for computational transition state analysis.

Comparative Analysis of Computational Methodologies

The accuracy of theoretical calculations is critically dependent on the chosen methodology. For reactions involving organoboron compounds, especially those with transition metals like palladium in Suzuki-Miyaura couplings, the selection of the DFT functional and basis set is non-trivial.

Choosing the Right DFT Functional

DFT functionals approximate the exchange-correlation energy, a key component of the total electronic energy. Their performance varies significantly depending on the chemical system.

Functional ClassRepresentative FunctionalsStrengths for Organoboron/Organometallic SystemsWeaknesses & Considerations
Hybrid GGAs B3LYP, PBE0A common starting point, often providing a good balance of accuracy and cost. Widely used in many studies.[6][7]May underestimate reaction barriers and struggle with systems exhibiting significant non-covalent interactions. B3LYP can sometimes provide misleading results for complex organic reactions.[8]
Meta-Hybrid GGAs M06, M06-2X, BMKGenerally offer improved accuracy for main-group thermochemistry, kinetics, and non-covalent interactions. M06-L has been used effectively for Suzuki-Miyaura transmetalation studies.[9] "Kinetics" functionals like BMK, however, may perform poorly for late-transition-metal reactions.[10][11]Can be more computationally expensive. The M06 suite is known to be sensitive to the integration grid.
Range-Separated Hybrids ωB97X-D, CAM-B3LYPExcellent for describing systems with charge-transfer character and non-covalent interactions, due to the inclusion of empirical dispersion corrections (e.g., "-D").[8][12]Higher computational cost. May not always outperform modern meta-hybrids for activation energies.
Double-Hybrid GGAs B2PLYP, DSD-PBEP86Incorporate a portion of MP2 correlation, often leading to very high accuracy for reaction energies and barriers.[8]Significantly higher computational cost, which may be prohibitive for large systems.

For reactions involving (4-methoxyphenyl)borane, especially in palladium-catalyzed couplings, functionals from the meta-hybrid GGA and range-separated hybrid classes are often preferred. A benchmark study on late-transition-metal reactions found that a cluster of functionals including PBE0, B1B95, and PW6B95 perform well.[10][11] The choice should be guided by literature precedents for similar systems and, if possible, validated against experimental data or higher-level ab initio calculations.[8]

Basis Sets and Solvation Models

The basis set is the set of mathematical functions used to build the molecular orbitals. For systems containing heavier elements like palladium, a basis set that includes effective core potentials (ECPs), such as the LANL2DZ or SDD, is essential for the metal while a Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set is used for the main group atoms.[3]

Reactions are almost always performed in solution. Therefore, including a solvent model is crucial for obtaining realistic energy values. The Polarizable Continuum Model (PCM) and the SMD model are widely used implicit salvation models that generally provide a good balance between accuracy and computational cost.[6]

Case Study: Transmetalation in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and its mechanism has been extensively studied both experimentally and computationally.[1][5][9] The transmetalation step, where the organic group (e.g., 4-methoxyphenyl) is transferred from the boron atom to the palladium center, is often the rate-determining step.[13]

(4-methoxyphenyl)borane itself is a precursor to the active boronic acid, R-B(OH)₂, which is formed in situ. The reaction mechanism typically involves the formation of a boronate species, [R-B(OH)₃]⁻, by reaction with a base (e.g., OH⁻).[7] This boronate then interacts with the arylpalladium(II) halide complex.

G R_Pd_X R'-Pd(II)-X (Oxidative Addition Product) Pre_TS_Complex Pre-Transmetalation Intermediate [Pd-O-B linkage] R_Pd_X->Pre_TS_Complex + [Ar-B(OH)₃]⁻ - X⁻ OH_minus + OH⁻ BoronicAcid Ar-B(OH)₂ ((4-MeOPh)B(OH)₂) Boronate [Ar-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate + OH⁻ TS Transition State (TS) {Ar migration B → Pd} Pre_TS_Complex->TS Post_TS_Complex Post-Transmetalation Intermediate TS->Post_TS_Complex Product R'-Pd(II)-Ar (Product for Reductive Elim.) Post_TS_Complex->Product - B(OH)₃

Caption: A simplified pathway for the transmetalation step in the Suzuki-Miyaura reaction.

Computational studies have shown that this process can proceed through different pathways, often involving the formation of intermediates with a Pd-O-B linkage.[1][5] The calculated activation barriers for these steps are typically in the range of 14–25 kcal/mol.[1][4]

A Protocol for Calculating the Transmetalation Transition State

The following provides a generalized, step-by-step methodology for a DFT calculation of a Suzuki-Miyaura transmetalation transition state. This protocol assumes the use of a computational chemistry package like Gaussian.

Objective: Locate the transition state for the transfer of the 4-methoxyphenyl group from a boronate species to a Pd(II) complex.

Methodology:

  • Build Initial Structures:

    • Construct the initial geometries of the reactants: an arylpalladium(II) complex (e.g., (PPh₃)₂Pd(Ph)Br) and the activated boronate ((4-MeOPh)B(OH)₃⁻).

    • Build a plausible initial guess for the transition state structure, bringing the reactants together with the 4-methoxyphenyl group bridging the B and Pd atoms. The QST2 or QST3 methods in Gaussian can be used if good reactant and product structures are known.

  • Select Computational Level:

    • Functional: M06 or ωB97X-D (for a balance of accuracy and cost).

    • Basis Set: A mixed basis set is appropriate. Use SDD for Pd (to handle relativistic effects) and 6-31G(d) for C, H, O, B, P, Br. For higher accuracy, upgrade the main-group basis set to 6-311+G(d,p).

    • Solvent Model: SCRF=(SMD, Solvent=THF) or another appropriate solvent.

  • Perform Geometry Optimization:

    • Run a transition state optimization calculation. The keyword in Gaussian is Opt=(TS, CalcFC, NoEigentest). CalcFC calculates the force constants at the first step, which can aid convergence. NoEigentest prevents the optimization from stopping if the initial structure does not have the correct curvature.

    • Expert Tip: If the optimization has trouble converging, try optimizing the structure with a smaller basis set first (e.g., LANL2DZ for Pd) and then use the resulting geometry as the input for the higher-level calculation.

  • Verify the Transition State:

    • Once the optimization converges, perform a frequency calculation at the same level of theory (Freq keyword).

    • Trustworthiness Check: A true transition state must have exactly one imaginary frequency (often listed as a negative frequency). The vibrational mode of this imaginary frequency should correspond to the desired reaction coordinate—in this case, the movement of the 4-methoxyphenyl group from boron to palladium.

  • Confirm the Reaction Pathway:

    • Run an Intrinsic Reaction Coordinate (IRC) calculation (IRC keyword) starting from the verified transition state.

    • This calculation traces the path downhill from the TS in both forward and reverse directions. The final structures of the IRC should correspond to the reactant and product complexes (or pre/post-TS intermediates). This step provides authoritative grounding that the located TS connects the correct points on the potential energy surface.

  • Calculate the Activation Energy:

    • Perform geometry optimization and frequency calculations on the reactant and product species at the same level of theory.

    • The Gibbs free energy of activation (ΔG‡) is calculated as: ΔG‡ = G(Transition State) - G(Reactants)

    • The Gibbs free energies (G) are obtained from the output of the frequency calculations.

Bridging Theory and Experiment

The ultimate validation of a computational model comes from its ability to explain or predict experimental observations.

G cluster_theory Theoretical Predictions cluster_exp Experimental Validation Theory DFT Calculations (e.g., M06/SDD-6-31G(d)) Prediction Predicted ΔG‡ Predicted TS Structure Predicted KIEs Theory->Prediction Observation Measured Rate Constants Observed Intermediates Measured KIEs Prediction->Observation Comparison & Refinement Experiment Kinetic Studies Spectroscopy (RI-NMR) Isotope Labeling Experiment->Observation

Caption: The synergistic relationship between theoretical calculations and experimental validation.

  • Kinetics: The calculated free energy of activation (ΔG‡) can be used to estimate a theoretical reaction rate constant, which can then be compared to experimentally measured rates.[4]

  • Spectroscopic Evidence: While transition states are too short-lived to be observed directly, intermediates immediately preceding or following the TS can sometimes be detected. Techniques like low-temperature, rapid injection NMR (RI-NMR) have been used to observe elusive arylpalladium(II)boronate complexes, providing invaluable benchmarks for computational models.[1]

  • Kinetic Isotope Effects (KIEs): By computationally modeling a reaction with a heavier isotope (e.g., deuterium) at a specific position, one can predict the KIE. Comparing this to an experimental KIE provides powerful evidence for a proposed transition state structure and mechanism.

By integrating computational and experimental approaches, researchers can build a comprehensive and reliable model of the reaction mechanism, paving the way for the rational design of more efficient catalysts and synthetic routes.

References

  • Title: Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Source: PMC. URL: [Link]

  • Title: Suzuki–Miyaura coupling revisited: an integrated computational study. Source: RSC Publishing. URL: [Link]

  • Title: Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Source: PMC. URL: [Link]

  • Title: Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. Source: ResearchGate. URL: [Link]

  • Title: Borane-Catalysed Hydroboration of Alkynes and Alkenes. Source: ResearchGate. URL: [Link]

  • Title: Hydroarylation of terminal alkynes with arylboronic acids catalyzed by low loadings of palladium. Source: Chinese Chemical Society. URL: [Link]

  • Title: Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Source: ResearchGate. URL: [Link]

  • Title: Boron Chemistry: An Overview. Source: ACS Symposium Series. URL: [Link]

  • Title: Boronic acid. Source: Wikipedia. URL: [Link]

  • Title: The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Source: PMC. URL: [Link]

  • Title: Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Source: Dalton Transactions (RSC Publishing). URL: [Link]

  • Title: The mechanism for carbonylation of an alkyl borane. Source: Imperial College London. URL: [Link]

  • Title: Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Source: Wiley-VCH. URL: [Link]

  • Title: Novel Diborane-Analogue Transition Structures for Borane Reactions with Alkyl Halides. Source: ResearchGate. URL: [Link]

  • Title: Boron-based octahedral dication experimentally detected: DFT surface confirms its availability. Source: PMC. URL: [Link]

  • Title: Theoretical Calculations in Reaction Mechanism Studies. Source: J-STAGE. URL: [Link]

  • Title: Experimental and computational evidence for a boron-assisted, sigma-bond metathesis pathway for alkane borylation. Source: PubMed. URL: [Link]

  • Title: Modeling Multi-Step Organic Reactions: Can Density Functional Theory Deliver Misleading Chemistry?. Source: OSTI.GOV. URL: [Link]

  • Title: (a)-(g) Transition-state structures for the addition of borane reagents... Source: ResearchGate. URL: [Link]

  • Title: Identification and Characterization of Intermediates in Transmetalation Reactions from Boron to Lithium and Copper. Source: eDiss. URL: [Link]

  • Title: Benchmark study of DFT functionals for late-transition-metal reactions. Source: SciSpace. URL: [Link]

  • Title: Retrieval and analysis of transition states in electrophilic substitution reactions of the carborane(12) series. Source: ResearchGate. URL: [Link]

  • Title: Benchmark Study of DFT Functionals for Late-Transition-Metal Reactions. Source: PubMed. URL: [Link]

  • Title: Hydroboration of arynes with N-heterocyclic carbene boranes. Source: PubMed. URL: [Link]

  • Title: Borane-Catalysed Hydroboration of Alkynes and Alkenes. Source: Organic Chemistry Portal. URL: [Link]

  • Title: DFT calculations bring insight to internal alkyne-to-vinylidene transformations at rhodium PNP- and PONOP-pincer complexes. Source: RSC Publishing. URL: [Link]

  • Title: Benchmarking DFT functionals for excited-state calculations of Donor Acceptor TADF emitters: Insights on the key parameters. Source: RUA. URL: [Link]

  • Title: Benchmarking density functional theory predictions of framework structures and properties in a chemically diverse test set of metal–organic frameworks. Source: Journal of Materials Chemistry A (RSC Publishing). URL: [Link]

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kinetic analysis of (4-methoxyphenyl)boronic acid cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Kinetic Analysis of (4-methoxyphenyl)boronic acid Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, a deep understanding of reaction kinetics is not merely academic; it is the cornerstone of process optimization, scalability, and safety. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, is a workhorse in modern synthesis for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This guide focuses on the kinetic analysis of reactions involving (4-methoxyphenyl)boronic acid, a common electron-rich substrate, to provide a framework for mechanistic investigation and rational reaction design.

The selection of (4-methoxyphenyl)boronic acid is deliberate. Its electron-donating methoxy group offers a distinct electronic signature that influences the catalytic cycle, providing a valuable point of comparison against other electronically or sterically varied boronic acids. Understanding its kinetic behavior allows chemists to predict how similar electron-rich substrates will perform, enabling more efficient development of synthetic routes for complex molecules in pharmaceutical and materials science. This guide eschews a rigid template, instead offering a logical, in-depth exploration of the "why" behind experimental choices, empowering you to design, execute, and interpret kinetic studies with confidence.

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4][5] The overall reaction rate is dictated by the slowest step in this cycle, known as the rate-determining step (RDS). The three core steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This step is often the RDS, particularly with less reactive halides like aryl chlorides.[2][4] The reactivity order is generally I > OTf > Br >> Cl.[2][4]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2][4] The electronic nature of the boronic acid is critical here; electron-donating groups, like the methoxy group in our topic substrate, can increase the nucleophilicity of the ipso-carbon, potentially accelerating this step.[6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[4] This step is often facilitated by bulky ligands.[7]

While oxidative addition is frequently cited as the RDS, the transmetalation step can become rate-limiting, especially with electronically modified boronic acids or under specific ligand and base conditions.[8][9][10] Kinetic analysis is the only definitive way to determine the RDS under your specific reaction conditions.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants/Reagents pd0 Pd(0)L_n pdiil Ar-Pd(II)L_n-X pd0->pdiil Oxidative Addition (+ Ar-X) pdiib Ar-Pd(II)L_n-O-B(OH)R' pdiil->pdiib Ligand Exchange pdiic Ar-Pd(II)L_n-R' pdiib->pdiic Transmetalation (Rate Influenced by R') pdiic->pd0 Reductive Elimination (- Ar-R') arx Aryl Halide (Ar-X) arx->pd0 boronic (4-MeOPh)B(OH)₂ (R'-B(OH)₂) boronate [R'-B(OH)₃]⁻ boronic->boronate + Base base Base (e.g., K₂CO₃) boronate->pdiib Enters Transmetalation caption Fig 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Fig 1: The Suzuki-Miyaura Catalytic Cycle.

Methodologies for Kinetic Profiling: A Comparative Overview

Choosing the right kinetic methodology is critical. The decision hinges on the desired level of detail, available equipment, and the specific questions being asked about the reaction mechanism.

Initial Rate Analysis

This classical method determines the reaction order with respect to each component by systematically varying its initial concentration while keeping all other concentrations constant (and typically in large excess).[11][12]

Causality Behind the Choice: This method is chosen for its conceptual simplicity and ease of data analysis. It is excellent for quickly establishing basic concentration dependencies. For example, if doubling the concentration of (4-methoxyphenyl)boronic acid doubles the initial reaction rate, the reaction is first-order with respect to the boronic acid.

Protocol for Determining Reaction Order w.r.t. [(4-MeOPh)B(OH)₂]:

  • Baseline Experiment: Set up a standard reaction (e.g., 1.0 eq. Aryl Bromide, 1.2 eq. (4-MeOPh)B(OH)₂, 2.0 eq. Base, 1 mol% Pd catalyst).

  • Monitor Progress: At t=0, add the catalyst. Immediately begin monitoring the formation of the product by taking aliquots at regular, short intervals (e.g., every 30 seconds for the first 5-10 minutes). Quench and analyze by HPLC or GC.

  • Calculate Initial Rate: Plot [Product] vs. time. The initial rate is the slope of the linear portion of this curve, typically the first 5-10% of the reaction.

  • Vary Concentration: Repeat the experiment, but change the concentration of (4-MeOPh)B(OH)₂ (e.g., to 2.4 eq. and 0.6 eq.), keeping all other concentrations identical to the baseline.

  • Determine Order: Compare the initial rates. A log-log plot of initial rate vs. initial concentration will yield a straight line with a slope equal to the reaction order.[13]

Limitations: This method requires numerous experiments and uses "kinetically flooded" conditions that may not represent the true reaction environment, potentially masking complex kinetic behavior.[14]

Reaction Progress Kinetic Analysis (RPKA)

Developed by Prof. Donna Blackmond, RPKA is a powerful methodology that utilizes time-course data from a few, well-designed experiments under synthetically relevant conditions.[14][15] It provides a more comprehensive picture of the reaction, capable of identifying phenomena like catalyst deactivation, product inhibition, or changes in mechanism over time.[14][15]

Causality Behind the Choice: RPKA is chosen when a deeper mechanistic understanding is required from a minimal number of experiments. It is particularly valuable in process development where understanding the reaction's behavior over its entire course is crucial for optimization and safety.

Caption: Fig 2: Workflow for Reaction Progress Kinetic Analysis (RPKA).

Comparative Kinetic Study: The Impact of Boronic Acid Electronics

To illustrate the principles discussed, we present a comparative study design. The objective is to quantify how the electronic properties of the aryl boronic acid affect the reaction kinetics.

Alternatives for Comparison:

  • (4-methoxyphenyl)boronic acid: Electron-rich (standard)

  • Phenylboronic acid: Electron-neutral (control)

  • (4-trifluoromethylphenyl)boronic acid: Electron-poor

Standardized Reaction Protocol: This protocol is designed as a self-validating system. Consistency in execution is paramount for generating comparable data.

  • Reactor Setup: To a dry, 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 eq.) and the respective boronic acid (1.2 mmol, 1.2 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.), the solvent system (e.g., 8 mL dioxane, 2 mL water), and an internal standard (e.g., mesitylene, 0.5 mmol).

  • Thermal Equilibration: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 80 °C) and allow it to stir for 15 minutes to ensure thermal equilibrium.

  • Reaction Initiation & Monitoring: Prepare a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 mmol, 1 mol%). At t=0, inject the catalyst solution into the reaction mixture. Immediately begin monitoring by taking aliquots via a nitrogen-flushed syringe at set time intervals (e.g., 2, 5, 10, 20, 40, 60, 90, 120 min).

  • Sample Analysis: Quench each aliquot in a vial containing diethyl ether and a small amount of water. Shake vigorously, and analyze the organic layer by GC or HPLC to determine the concentration of the product relative to the internal standard.

Hypothetical Comparative Data

The following table summarizes the kind of data one would expect from such a study. The values are illustrative but reflect established chemical principles.

Boronic Acid PartnerSubstituent TypeRelative Initial Rate (Normalized)Deduced Order in [Boronic Acid]Plausible Rate-Determining Step
(4-methoxyphenyl)boronic acid Electron-Donating (-OMe)1.8~1Transmetalation
Phenylboronic acid Electron-Neutral (-H)1.0~1Transmetalation/Oxidative Addition
(4-trifluoromethylphenyl)boronic acid Electron-Withdrawing (-CF₃)0.4~1Transmetalation

Interpretation of Data:

  • Higher Rate with -OMe: The electron-donating methoxy group increases the nucleophilicity of the aryl group on the boronic acid, accelerating the transmetalation step.[16] The significantly faster rate suggests that under these conditions, transmetalation is a key kinetic bottleneck, if not the overall RDS.

  • Lower Rate with -CF₃: The electron-withdrawing trifluoromethyl group decreases the nucleophilicity of the aryl group, making the transfer to palladium slower. This further supports the hypothesis that transmetalation is kinetically significant.

  • First-Order Dependence: A first-order dependence on the boronic acid concentration is commonly observed, indicating that it is involved in the rate-determining step in a unimolecular fashion (with respect to the palladium-boronate complex).[4]

Key Factors Influencing Reaction Kinetics

A robust kinetic analysis must also consider the influence of other reaction components.

  • Ligands: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is critical. Electron-rich, bulky ligands (e.g., SPhos, XPhos) can dramatically accelerate both oxidative addition and reductive elimination, potentially shifting the RDS.[7][17] They stabilize the electron-rich Pd(0) state needed for oxidative addition and promote the C-C bond-forming reductive elimination.[7]

  • Base: The base plays a crucial role in the pre-equilibrium step of activating the boronic acid to the more reactive boronate species.[3][4] The strength and solubility of the base can significantly impact the concentration of the active boronate and thus the rate of transmetalation.

  • Side Reactions: Kinetic monitoring can also reveal the prevalence of side reactions. Protodeboronation , the cleavage of the C-B bond by a proton source, is a common decomposition pathway for boronic acids, especially electron-rich ones.[1][6] Its rate can be monitored by observing the formation of anisole from (4-methoxyphenyl)boronic acid. Homocoupling of the boronic acid can also occur, often promoted by the presence of oxygen.[1]

Troubleshooting_Tree start Kinetic Profile Shows Anomalous Behavior q1 Does the reaction rate decrease faster than expected based on concentration? start->q1 q2 Do 'Same Excess' RPKA plots fail to overlay? q1->q2 Yes q3 Is the initial rate significantly lower than expected, especially with Ar-Cl? q1->q3 No res1 Possible Catalyst Deactivation - Check ligand stability - Ensure inert atmosphere q2->res1 No overlay without added product res2 Possible Product Inhibition - Spike reaction with product and re-run kinetics q2->res2 No overlay, but overlays with added product res3 Slow Oxidative Addition - Switch to more active ligand (e.g., bulky, electron-rich) - Use a more reactive halide (Br, I) q3->res3 Yes res4 Slow Transmetalation - Screen different bases - Check boronic acid quality (for protodeboronation) q3->res4 No caption Fig 3: A decision tree for troubleshooting based on kinetic profiles.

Caption: Fig 3: A decision tree for troubleshooting based on kinetic profiles.

Conclusion

The provides a powerful lens through which to view the intricate dance of catalytic intermediates. By moving beyond simple yield measurements and embracing methodologies like initial rate analysis and Reaction Progress Kinetic Analysis, researchers can gain profound mechanistic insights. This guide has demonstrated that the electron-donating nature of the methoxy substituent makes this substrate an excellent model for studying the factors that govern the transmetalation step. By systematically comparing its behavior to electron-neutral and electron-poor analogues, and by carefully considering the roles of ligands, bases, and potential side reactions, drug development and process chemists can build more robust, efficient, and scalable synthetic methodologies. The provided protocols and interpretive frameworks serve as a starting point for rigorous scientific inquiry, enabling the transition from trial-and-error optimization to rational, data-driven reaction design.

References

  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation Source: Universitat de Girona URL: [Link]

  • Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Ligand electronic influence in Pd-catalyzed C-C coupling processes Source: TEL (thèses-en-ligne) URL: [Link]

  • Title: Understanding the Ligand Influence in the Multistep Reaction of Diazoalkanes with Palladium Complexes Leading to Carbene-Aryl Coupling Source: ACS Publications (Organometallics) URL: [Link]

  • Title: Methods for Determination of Order of a Reaction Source: askIITians URL: [Link]

  • Title: Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: A Fluorogenic Reaction for Monitoring Cross-Coupling with Turn-On Ratio Greater than a Hundred Thousand Source: ACS Publications (Chemical & Biomedical Imaging) URL: [Link]

  • Title: In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film Source: ResearchGate URL: [Link]

  • Title: Reaction Progress Kinetic Analysis (RPKA) Source: Donna Blackmond URL: [Link]

  • Title: Reaction progress kinetic analysis Source: Wikipedia URL: [Link]

  • Title: Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction Source: Nature Nanotechnology URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: How to Determine the Order of Reaction by Comparing Initial Rates of Reactions Source: Chemistry Steps URL: [Link]

  • Title: Comparison of the reactivities of an electron poor and an electron rich arylboronic acids under conditions stated in Table 1, entry 1 with 0.4 mmol scale reactions Source: ResearchGate URL: [Link]

  • Title: Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix Source: MDPI (Catalysts) URL: [Link]

  • Title: Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

  • Title: Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring Source: Virginia Tech URL: [Link]

  • Title: Methods of Determining Reaction Order Source: Chemistry LibreTexts URL: [Link]

  • Title: A Guide to Rate Law and Reaction Rate Source: Applied Photophysics URL: [Link]

  • Title: HOW TO DETERMINE THE ORDER OF A REACTION Source: University of Delhi URL: [Link]

  • Title: Relative kinetic reactivity of boronic acid and boronate ion towards Tiron, 2,2′-biphenol, and propylene glycol Source: RSC Publishing (Dalton Transactions) URL: [Link]

  • Title: Catalytic performance and kinetic analysis for Suzuki coupling... Source: ResearchGate URL: [Link]

  • Title: Comparison of reactivity of different boron reagents Source: ResearchGate URL: [Link]

  • Title: Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix Source: MDPI URL: [Link]

  • Title: The Suzuki Reaction Source: Andrew G. Myers Research Group, Harvard University URL: [Link]

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The Versatility of Substituted Phenylboronic Acids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Phenylboronic acids (PBAs) and their derivatives have emerged as a cornerstone in modern chemistry and biology, offering a versatile platform for a myriad of applications. Their unique ability to reversibly bind with cis-diols has propelled them to the forefront of research in areas ranging from diagnostics and therapeutics to catalysis.[1][2] This guide provides an in-depth comparison of substituted phenylboronic acids across their principal applications, offering researchers, scientists, and drug development professionals a comprehensive understanding of their performance, supported by experimental data and protocols.

The Chemistry at the Core: Understanding Phenylboronic Acid Reactivity

The utility of phenylboronic acids is fundamentally linked to their Lewis acidity and the equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate form. This equilibrium, and thus the ability to bind diols, is highly dependent on the pH of the surrounding environment and the electronic nature of the substituents on the phenyl ring.[3] Electron-withdrawing groups, for instance, lower the pKa of the boronic acid, facilitating diol binding at physiological pH.[4] This tunable reactivity is the key to designing PBA derivatives for specific applications.

Section 1: Phenylboronic Acids as Highly Specific Molecular Sensors

Substituted phenylboronic acids are extensively used in the design of fluorescent sensors for biologically important molecules containing diol moieties, such as carbohydrates and catecholamines.[5][6] The sensing mechanism often relies on photoinduced electron transfer (PET). In the unbound state, a fluorescent probe linked to the PBA is quenched. Upon binding to a diol, the Lewis acidity of the boron center increases, which can suppress the PET process and lead to an increase in fluorescence intensity.[7]

Comparative Analysis of Fluorescent Sensors:

The choice of substituent on the phenylboronic acid and the type of fluorophore are critical for tuning the sensor's selectivity and response.

Sensor ApplicationPhenylboronic Acid DerivativeKey Features & Performance
Monosaccharide Detection o-, m-, p-BMOQBA (boronic acid-modified 6-methoxyquinolinium)These probes exhibit changes in their fluorescent properties upon binding to monosaccharides. The position of the boronic acid group (ortho, meta, or para) influences the binding affinity and selectivity for different sugars.[8]
Long-Wavelength Carbohydrate Sensing Tricarbocyanine-boronic acid conjugateThis sensor allows for detection in the near-infrared region (emission max ~820 nm), which is advantageous for biological applications as it minimizes interference from autofluorescence. It can selectively recognize ribose and fructose by adjusting the pH between 7.8 and 8.3.[5]
Fe³⁺ Ion Detection Bis(boronic acid) fluorescent sensorThis sensor demonstrates high selectivity and a rapid fluorescence quenching response to Fe³⁺ ions, enabling real-time detection. The presence of two boronic acid groups is crucial for this high selectivity.[9]
Experimental Protocol: Synthesis of a Boronic Acid-Based Fluorescent Sensor

This protocol outlines the general one-step synthesis of boronic acid-containing fluorescent probes based on the 6-methoxyquinolinium nucleus, as described for BMOQBA derivatives.[8]

  • Reactant Preparation: Dissolve equimolar amounts of 6-methoxyquinoline and the desired (o-, m-, or p-)boronobenzyl bromide in dry acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Isolation: Upon completion, the product often precipitates from the solution. The solid can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield the final fluorescent sensor.

G cluster_sensing Fluorescent Sensing Mechanism (PET) Fluorophore_PBA Fluorophore-PBA Conjugate (Fluorescence OFF) Complex Fluorophore-PBA-Diol Complex (Fluorescence ON) Fluorophore_PBA->Complex Binding Diol Diol-Containing Analyte (e.g., Glucose) Diol->Complex Binding Complex->Fluorophore_PBA Dissociation Complex->Diol Dissociation

Caption: General mechanism of a PET-based fluorescent boronic acid sensor.

Section 2: Innovations in Drug Delivery Systems

Phenylboronic acid-functionalized materials are at the forefront of developing "smart" drug delivery systems that can respond to specific biological cues.[1][10]

Glucose-Responsive Insulin Delivery

A major application is in the creation of self-regulated insulin delivery systems for diabetes management.[1][3] These systems are designed to release insulin in response to elevated glucose levels.

  • Mechanism: PBA-containing polymers can be crosslinked with polyol molecules like polyvinyl alcohol (PVA). In the presence of glucose, the glucose molecules competitively bind to the PBA moieties, leading to a disruption of the crosslinks and subsequent release of encapsulated insulin. The swelling or dissolution of the polymer matrix is proportional to the glucose concentration.

Targeted Cancer Therapy

Cancer cells often overexpress sialic acid residues on their surface glycoproteins.[11][12] Phenylboronic acids exhibit a strong binding affinity for these sialic acid residues, making them excellent targeting ligands for delivering chemotherapeutic agents directly to tumor sites.[13][14]

Drug Delivery SystemPBA Derivative UtilizedMechanism & Key Advantages
Glucose-Responsive Hydrogels Phenylboronic acid-grafted polymersThese hydrogels swell or degrade in the presence of glucose, releasing encapsulated insulin. The response can be tuned by altering the PBA content and the crosslinking density.[3][15]
pH-Responsive Nanoparticles for Polyphenolic Drugs 3-((acrylamido)methyl)phenylboronic acid homopolymer (PBAH)These nanoparticles can encapsulate polyphenolic drugs like emodin through PBA-diol interactions. Drug release is accelerated in the acidic tumor microenvironment due to the acid-labile nature of the boronate ester linkage.[16][17]
Cancer Cell Targeting Phenylboronic acid-functionalized nanoparticlesPBA moieties on the surface of nanoparticles selectively bind to sialic acid residues overexpressed on cancer cells, leading to enhanced cellular uptake of the therapeutic payload.[11][12]
Experimental Protocol: Preparation of PBA-Functionalized Nanoparticles

This protocol describes the solvent displacement method for preparing PBA-functionalized nanoparticles.[16]

  • Polymer Solution: Prepare a solution of the phenylboronic acid-containing polymer (e.g., PBAH) in a suitable organic solvent like methanol (e.g., 2.0 mg/mL).

  • Nanoprecipitation: Add the polymer solution dropwise to deionized water under constant stirring.

  • Solvent Evaporation: Continue stirring the solution for a defined period (e.g., 30 minutes) at room temperature to allow for the evaporation of the organic solvent and the formation of stable nanoparticles.

  • Drug Loading (Optional): For drug delivery applications, the drug can be co-dissolved with the polymer in the organic solvent before the nanoprecipitation step.

  • Purification: The nanoparticle suspension can be purified by dialysis or centrifugation to remove any unloaded drug and residual solvent.

G cluster_drug_delivery Glucose-Responsive Insulin Release PBA_Hydrogel Insulin-Loaded PBA-Crosslinked Hydrogel Swollen_Hydrogel Swollen/Disrupted Hydrogel PBA_Hydrogel->Swollen_Hydrogel Competitive binding of glucose Glucose High Glucose Concentration Glucose->Swollen_Hydrogel Insulin_Release Insulin Release Swollen_Hydrogel->Insulin_Release

Caption: Mechanism of glucose-responsive insulin release from a PBA-hydrogel.

Section 3: Bioconjugation and Protein Immobilization

The reversible covalent interaction between phenylboronic acids and diols provides a powerful tool for bioconjugation, enabling the immobilization of proteins and the creation of synthetic lectin mimetics.[18][19]

Protein Immobilization

Proteins can be modified with phenylboronic acid moieties and then immobilized on a support functionalized with a diol-containing molecule or a PBA-complexing agent like salicylhydroxamic acid (SHA).[18] This approach allows for the controlled orientation and reversible attachment of proteins for applications in biocatalysis and diagnostics.

Lectin Mimetics

Lectins are proteins that bind to specific carbohydrate structures. By conjugating multiple phenylboronic acid groups to a protein scaffold like bovine serum albumin (BSA), it is possible to create synthetic lectin mimetics.[20][21] These constructs can be used to target and bind to specific glycans on cell surfaces, which is valuable for cell imaging and targeting applications.

Experimental Protocol: Synthesis of a Protein-PBA Conjugate

This protocol outlines the synthesis of a BSA-PBA conjugate using EDC coupling.[20][21]

  • Protein Solution: Prepare a solution of BSA in a suitable buffer (e.g., MES buffer).

  • Activation: Add N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) to the BSA solution to activate the carboxylic acid groups on the protein.

  • Conjugation: Add 3-aminophenylboronic acid to the activated protein solution. The amino group of the PBA will react with the activated carboxyl groups to form a stable amide bond.

  • Reaction: Allow the reaction to proceed for a specified time at room temperature with gentle stirring.

  • Purification: Purify the resulting BSA-PBA conjugate using a desalting column (e.g., Sephadex G-25) to remove unreacted reagents.

Section 4: Catalysis in Organic Synthesis

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds.[22][23] Substituted phenylboronic acids are also employed as catalysts in their own right for various organic transformations.

Suzuki-Miyaura Cross-Coupling

In this palladium-catalyzed reaction, an aryl or vinyl halide is coupled with an organoborane, typically a phenylboronic acid. The electronic properties of the substituent on the phenylboronic acid can influence the reaction rate and yield. Electron-donating groups can sometimes facilitate the transmetalation step, while electron-withdrawing groups can have the opposite effect.[22]

Arylboronic Acid Catalysis

Certain substituted phenylboronic acids can act as catalysts for reactions such as the racemization of alcohols and dehydrative C-alkylation reactions.[24][25] For example, electron-deficient arylboronic acids, like pentafluorophenylboronic acid, have been shown to be effective catalysts for these transformations, often proceeding through an SN1-type mechanism.[24]

Catalytic ApplicationPhenylboronic Acid RoleKey Substituent Effects
Suzuki-Miyaura Coupling ReagentThe electronic nature of substituents on the phenyl ring affects the reactivity. Both electron-rich and electron-poor arylboronic acids can be used, though reaction conditions may need to be optimized accordingly.[22]
Racemization of Alcohols CatalystElectron-deficient arylboronic acids, such as 2-carboxyphenylboronic acid and pentafluorophenylboronic acid, are more effective catalysts for this process.[24]
C-Alkylation Reactions CatalystPentafluorophenylboronic acid, often in combination with a co-catalyst like oxalic acid, can promote the C-alkylation of 1,3-dicarbonyl compounds with benzylic alcohols.[25]
Experimental Protocol: Arylboronic Acid-Catalyzed C-Alkylation

This protocol is a general procedure for the dehydrative C-alkylation of a 1,3-dicarbonyl compound with a secondary benzylic alcohol.[25]

  • Reactant Mixture: In a reaction vessel, combine the 1,3-dicarbonyl compound, the secondary benzylic alcohol, the arylboronic acid catalyst (e.g., pentafluorophenylboronic acid, 5 mol%), and a co-catalyst if required (e.g., oxalic acid, 10 mol%) in a suitable solvent (e.g., chloroform).

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 40-90 °C) and monitor the progress by thin-layer chromatography or other analytical techniques.

  • Work-up: Upon completion, cool the reaction mixture and perform an appropriate aqueous work-up to remove the catalyst and any water-soluble byproducts.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired C-alkylated product.

G cluster_suzuki Suzuki-Miyaura Cross-Coupling Aryl_Halide Ar-X Coupled_Product Ar-Ph-R Aryl_Halide->Coupled_Product PBA R-Ph-B(OH)₂ PBA->Coupled_Product Pd_Catalyst Pd Catalyst + Base Pd_Catalyst->Coupled_Product

Caption: Simplified schematic of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Substituted phenylboronic acids are a remarkably versatile class of molecules with a broad and expanding range of applications. The ability to fine-tune their chemical and physical properties through the introduction of different substituents on the phenyl ring allows for the rational design of molecules for specific tasks. From the development of sensitive and selective biosensors to the creation of intelligent drug delivery systems and efficient catalysts, phenylboronic acids continue to be a fertile ground for innovation in chemical and biomedical research. This guide has provided a comparative overview of their applications, and it is anticipated that future research will uncover even more exciting and impactful uses for these remarkable compounds.

References

For a comprehensive list of references, please refer to the complete guide. The citations provided in the text correspond to the numbered list of sources that would be included in a full publication.

Sources

Safety Operating Guide

Proper Disposal Procedures: Borane, (4-methoxyphenyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Reactive Hydride Species | CAS: 4549-31-9

Executive Safety Directive

STOP AND VERIFY: Before proceeding, you must distinguish between the Borane and the Boronic Acid .

  • Target Compound: (4-Methoxyphenyl)borane (

    
    ). This is a reactive, electron-deficient hydride. It is air-sensitive, moisture-sensitive, and potentially pyrophoric. It releases flammable hydrogen gas upon contact with water or alcohols.
    
  • Common Confusion: (4-Methoxyphenyl)boronic acid (

    
    , CAS 5720-07-0).[1][2][3] This is a shelf-stable solid. If you possess the boronic acid, this high-level protocol is unnecessary (dispose of as standard solid organic waste).
    

This guide addresses the disposal of the reactive Borane (


) species. 

Risk Assessment & Chemical Behavior

As a Senior Application Scientist, I emphasize that safe disposal relies on understanding the B-H bond reactivity . Unlike standard organic waste, this compound possesses a vacant p-orbital on the boron atom, making it a fierce Lewis acid and reducing agent.

The Hazard Mechanism

When (4-methoxyphenyl)borane contacts protic solvents (water, alcohols, acids), it undergoes rapid hydrolysis.



Operational Risks:

  • Hydrogen Evolution: Rapid gas generation can over-pressurize sealed vessels, leading to rupture.

  • Exotherm: The heat of hydrolysis can flash-boil the solvent or ignite the evolved hydrogen.

  • Peroxide Formation: Upon aging or improper storage, organoboranes can form shock-sensitive peroxides if exposed to air.

Pre-Disposal Preparation

Goal: Create a controlled environment where the rate of hydrogen evolution is mathematically limited by reagent addition rates.

Required PPE & Engineering Controls
CategoryRequirementRationale
Respiratory Fume Hood (Face velocity >100 fpm)Captures evolved

and solvent vapors.[2]
Dermal Fire-resistant lab coat + Nitrile gloves (double)Protection against flash fires and chemical burns.
Eye Chemical Splash Goggles + Face Shield

ignition can cause glass shrapnel; protects face.
Atmosphere Inert Gas Line (Nitrogen or Argon)Prevents oxygen ingress during the quenching phase.
Thermal Ice/Water Bath (

)
Acts as a heat sink to dampen the exotherm.

The "Quench & Oxidize" Protocol

Methodology: We utilize a "Self-Validating System." You will not proceed to the next step until the physical feedback (bubbling/exotherm) of the previous step has ceased.

Phase A: Inert Dilution
  • Secure the Vessel: Clamp the flask containing the borane in the fume hood. Ensure it is vented to the back of the hood (do not seal).

  • Inert Blanket: Flush the headspace with Nitrogen or Argon to displace oxygen.

  • Dilution: If the borane is neat (pure solid/liquid) or concentrated, dilute it with a non-protic, non-reactive solvent (e.g., Toluene or Hexanes) to a concentration of

    
    .
    
    • Why? Dilution acts as a thermal buffer, absorbing the heat generated during the subsequent quench.

Phase B: Cryogenic Alcoholysis (The Quench)
  • Thermal Control: Place the reaction vessel in an ice/water bath (

    
    ).
    
  • Reagent Selection: Use Methanol (MeOH) or Isopropanol (IPA) .

    • Expert Tip: Do not use water initially. Water is immiscible with toluene/hexanes, leading to a biphasic interface where reaction rates are unpredictable. Alcohols are miscible, ensuring a smooth, homogeneous quench.

  • Stepwise Addition:

    • Add the alcohol dropwise via an addition funnel or syringe.

    • Observation: Watch for bubbling (

      
       gas).
      
    • The "Stop" Rule: If bubbling becomes vigorous, STOP addition immediately. Wait for gas evolution to cease and the temperature to stabilize.

  • Saturation: Continue adding alcohol until no further bubbling is observed upon addition. Add an excess of 20% volume of alcohol.

Phase C: Oxidative Deconstruction (Optional but Recommended)

To ensure the Boron-Carbon bond is fully mineralized and no reactive hydrides remain:

  • Add 3M NaOH (aq) slowly to the mixture.

  • Follow with slow addition of 30% Hydrogen Peroxide (

    
    ) .
    
    • Caution: This is exothermic.[4] Maintain

      
      .
      
    • Result: Converts the organoborane into the corresponding phenol (4-methoxyphenol) and boric acid salts, which are thermodynamically stable.

Phase D: Final Disposal
  • Allow the mixture to warm to room temperature.

  • Test pH (should be roughly neutral or basic if Phase C was used).

  • Transfer to the Organic Solvent Waste container.

  • Labeling: "Contains quenched organoboranes, solvents (Toluene/MeOH), and trace phenols."

Decision Logic & Workflows

Diagram 1: Identification & Decision Matrix

Caption: Logical flow to determine the correct disposal path based on chemical identity.

DisposalLogic Start Identify Compound CheckStructure Check Structure/CAS Start->CheckStructure IsAcid (4-Methoxyphenyl)boronic acid CAS: 5720-07-0 (Solid, Stable) CheckStructure->IsAcid Contains -B(OH)2 IsBorane (4-Methoxyphenyl)borane CAS: 4549-31-9 (Reactive Hydride) CheckStructure->IsBorane Contains -BH2 or dimer DisposalAcid Dispose as Solid Organic Waste IsAcid->DisposalAcid DisposalBorane INITIATE QUENCH PROTOCOL IsBorane->DisposalBorane

Diagram 2: The Quenching Workflow

Caption: Step-by-step reactive quenching mechanism ensuring thermal control and hydrogen management.

QuenchProtocol Setup 1. Inert Setup (N2/Argon + Ice Bath) Dilute 2. Dilution (Toluene/Hexane) Setup->Dilute AddMeOH 3. Add MeOH (Dropwise) Dilute->AddMeOH Monitor Monitor H2 Bubbling AddMeOH->Monitor Wait PAUSE Dissipate Heat Monitor->Wait Vigorous Bubbling Oxidize 4. Oxidation (NaOH + H2O2) Monitor->Oxidize No Bubbling Wait->AddMeOH Stabilized Waste 5. Organic Waste Disposal Oxidize->Waste

Emergency Contingencies

ScenarioImmediate Action
Spill (Inside Hood) Cover with dry sand or vermiculite. Do NOT use water.[5] Allow to oxidize slowly under the draft of the hood.
Spill (Outside Hood) Evacuate area immediately. Call EHS/Fire Department. Pyrophoric risk is high.
Fire Use Class D (dry powder) or dry sand. NEVER use water ; it will accelerate hydrogen production and feed the fire.
Skin Contact Brush off loose particles first. Rinse with copious water only after bulk material is removed to avoid thermal burns from hydrolysis on skin.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety.[6] [Link]

Sources

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